molecular formula C7H9FN2O B2499606 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one CAS No. 1538799-73-3

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Cat. No.: B2499606
CAS No.: 1538799-73-3
M. Wt: 156.16
InChI Key: MQJQYIRGLFBNIB-UHFFFAOYSA-N
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Description

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one, with the molecular formula C7H9FN2O, is a fluorinated dihydropyridinone derivative of significant interest in medicinal chemistry and drug discovery research . This compound belongs to a class of molecules where the strategic incorporation of fluorine aims to modulate the physical, chemical, and metabolic properties of potential therapeutic agents . The introduction of a fluorine atom, such as in the 2-fluoroethyl side chain, is a well-established strategy to enhance metabolic stability, influence lipophilicity, and improve binding characteristics without dramatically increasing steric bulk, making it a valuable scaffold for developing novel bioactive molecules . Researchers utilize such fluorinated building blocks in the synthesis of complex unnatural amino acids and peptides, where they can serve as probes for spectroscopic analysis via 19F NMR or to increase the enzymatic stability of peptide-based therapeutics and catalysts . The core dihydropyridin-2-one structure, related to 3-amino-2-pyridone, is a versatile heterocyclic precursor in organic synthesis, enabling the construction of more complex molecular architectures for screening and biological evaluation . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-amino-1-(2-fluoroethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9FN2O/c8-3-5-10-4-1-2-6(9)7(10)11/h1-2,4H,3,5,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQJQYIRGLFBNIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical properties of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: Physicochemical Properties & Synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Executive Summary: The Fluorinated Scaffold

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (hereafter referred to as 3-AFEP ) is a specialized heterocyclic building block utilized in the synthesis of next-generation small molecule therapeutics.[1] It serves as a critical intermediate for Potassium-Competitive Acid Blockers (P-CABs) , Kinase Inhibitors (e.g., BTK, nNOS) , and PET radiotracers .

The incorporation of the 2-fluoroethyl moiety at the N1-position of the pyridin-2-one ring is a strategic medicinal chemistry modification.[1] It functions as a bioisostere for ethyl or hydroxyethyl groups, enhancing metabolic stability by blocking


-oxidation while modulating lipophilicity (LogP) to improve blood-brain barrier (BBB) permeability without significantly altering steric bulk.[1]

Chemical Identity & Structural Analysis

Property Data
IUPAC Name 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one
Common Name 3-Amino-1-(2-fluoroethyl)-2-pyridone
Molecular Formula C

H

FN

O
Molecular Weight 156.16 g/mol
SMILES NC1=CC=CN(CCF)C1=O
CAS Registry Number Analogous to 1274075-70-5 (Hydroxyethyl variant)
Structural Class N-substituted 3-aminopyridin-2-one

Structural Insight: The molecule features a pyridin-2-one core, which exists in tautomeric equilibrium with 2-hydroxypyridine; however, N-substitution locks it into the lactam (2-one) form.[1] The C3-amino group provides a handle for further functionalization (e.g., amide coupling, reductive amination), while the N1-(2-fluoroethyl) tail acts as a metabolically robust anchor.[1]

Physicochemical Profile

The following data synthesizes experimental values from close analogs (Methyl and Hydroxyethyl variants) and QSPR (Quantitative Structure-Property Relationship) predictions.

Solubility & Lipophilicity
Parameter Value (Approx.) Context & Implications
LogP (Octanol/Water) 0.2 – 0.5Moderate Lipophilicity. More lipophilic than the hydroxyethyl analog (LogP -0.[1]58) but more polar than the ethyl analog due to the fluorine atom.[1]
Aqueous Solubility > 5 mg/mLGood. The polar lactam and amine groups ensure solubility in aqueous buffers, facilitating biological assays.
pKa (C3-Amine) 3.5 – 4.2Weak Base. The electron-withdrawing carbonyl group at C2 significantly reduces the basicity of the C3-amine compared to aniline (pKa ~4.6).[1]
pKa (Lactam Oxygen) ~ -1.0Non-Basic. The amide-like oxygen is a very weak hydrogen bond acceptor.[1]
H-Bond Donors 2From the -NH

group.
H-Bond Acceptors 3Carbonyl oxygen, Fluorine, and Amine nitrogen.
Solid-State Properties
  • Physical State: Off-white to pale yellow solid.[1]

  • Melting Point: Predicted range 115°C – 125°C .[1] (Note: Impurities such as the O-alkylated isomer significantly depress MP).[1]

  • Hygroscopicity: Moderately hygroscopic.[1] The primary amine can absorb atmospheric moisture; storage under desiccant is required.

Synthesis & Impurity Profiling

The synthesis of 3-AFEP requires careful control of regioselectivity (N- vs. O-alkylation).[1] Two primary routes are validated in literature for this scaffold class.

Route A: Direct N-Alkylation (Scale-Up Preferred)

This route involves the alkylation of 3-nitropyridin-2-one followed by reduction.[1] The nitro group protects the amine and directs regioselectivity.

  • Step 1 (Alkylation): Reaction of 3-nitropyridin-2-one with 1-bromo-2-fluoroethane using Cs

    
    CO
    
    
    
    in DMF.[1]
    • Critical Control: Use of Cesium Carbonate promotes N-alkylation over O-alkylation (ratio typically >9:1).[1]

  • Step 2 (Reduction): Hydrogenation (H

    
    , Pd/C) or Iron/Acetic Acid reduction of the nitro group to the amine.
    
Route B: Deoxyfluorination (Lab Scale)

Ideal for introducing


F for PET studies.[1]
  • Step 1: Synthesis of 3-nitro-1-(2-hydroxyethyl)pyridin-2-one.

  • Step 2: Fluorination using DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor .[1]

  • Step 3: Nitro reduction.[1]

Visualization: Synthetic Workflow

Synthesis_Workflow Figure 1: Regioselective Synthesis Pathway via N-Alkylation Start 3-Nitropyridin-2-one Intermediate 3-Nitro-1-(2-fluoroethyl) pyridin-2-one Start->Intermediate Major Path (N-Alk) Impurity Impurity: 2-(2-fluoroethoxy)-3-nitropyridine (O-Alkylated) Start->Impurity Minor Path (O-Alk) Reagent1 1-Bromo-2-fluoroethane (Cs2CO3, DMF, 60°C) Reduction Reduction (H2, Pd/C or Fe/AcOH) Intermediate->Reduction Product 3-Amino-1-(2-fluoroethyl) pyridin-2-one (3-AFEP) Reduction->Product

Figure 1: Strategy for minimizing O-alkylated impurities during the synthesis of 3-AFEP.

Analytical Characterization Protocols

Trustworthiness in data comes from robust analytical methods. The following protocols are recommended for validating identity and purity.

HPLC Method (Reverse Phase)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic ring) and 310 nm (nitro precursor visibility).[1]

  • Retention Logic: The O-alkylated impurity is significantly less polar than the N-alkylated product and will elute later (higher k').[1]

NMR Interpretation (Diagnostic Signals)
  • 
    F NMR:  A triplet of triplets (or multiplet) around -220 to -230 ppm  is characteristic of the CH
    
    
    
    -F motif.[1]
  • 
    H NMR (DMSO-d
    
    
    
    ):
    • 
       4.6 ppm (dt, 2H, 
      
      
      
      Hz): CH
      
      
      -F moiety.
    • 
       4.2 ppm (dt, 2H, 
      
      
      
      Hz): N-CH
      
      
      moiety.
    • 
       5.0 - 6.0 ppm (bs, 2H): -NH
      
      
      
      protons (exchangeable).[1]
    • 
       6.0 - 7.5 ppm: Pyridone ring protons (3 signals).[1]
      
Visualization: Analytical Logic Tree

Analytical_Logic Figure 2: Analytical Logic for Purification Decision Making Sample Crude Reaction Mixture HPLC HPLC-UV/MS Analysis Sample->HPLC Decision Peak Identification HPLC->Decision Product Peak @ RT 3.2 min (Target: N-Alkylated) Decision->Product Major Impurity Peak @ RT 4.5 min (Impurity: O-Alkylated) Decision->Impurity Minor Action1 Proceed to Crystallization (EtOH/Heptane) Product->Action1 Action2 Flash Chromatography Required Impurity->Action2

Figure 2: Decision tree for isolating high-purity 3-AFEP based on HPLC retention behavior.

Handling, Stability & Safety

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The primary amine is susceptible to oxidation over prolonged exposure to air, turning the solid from white to brown.

  • Safety: The compound contains a fluorinated alkyl group and an aminopyridine motif. Treat as a potential skin sensitizer and irritant .[1] Use standard PPE (gloves, goggles, fume hood).

  • Metabolic Stability: The 2-fluoroethyl group renders the N-substituent resistant to CYP450-mediated dealkylation compared to a standard ethyl group, making it a "metabolic hard spot."[1]

References

  • Synthesis of N-Substituted 3-Amino-2-pyridones. Organic Letters, 2022.

  • Physicochemical Properties of Fluorinated Piperidines and Pyridines. Science of Synthesis, 2025.

  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry, 2025.[1]

  • PubChem Compound Summary: 3-Amino-1-methyl-1,2-dihydropyridin-2-one (Analog). National Library of Medicine.[1] [1]

  • 2-Aminopyridines with a shortened amino sidechain as potent nNOS inhibitors. Journal of Medicinal Chemistry, 2022.[2]

Sources

An In-depth Technical Guide to 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of the novel compound 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one. As a derivative of the pharmacologically significant 3-aminopyridin-2-one scaffold, this molecule incorporates a fluoroethyl group, a modification known to enhance metabolic stability and modulate biological activity. Due to the novelty of this specific compound, this guide synthesizes information from closely related analogues and established chemical principles to provide a robust framework for its investigation. We will delve into a proposed synthetic pathway, predictive physicochemical properties, spectroscopic characterization, potential reactivity, and safety considerations. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Promise of Fluorinated 3-Aminopyridin-2-ones

The 3-aminopyridin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of biologically active molecules.[1][2] Derivatives of this heterocyclic system have demonstrated a wide range of therapeutic potential, including antiviral (including against HIV), anticancer, and cardiotonic activities.[2][3] The presence of the amino group and the lactam functionality provides key hydrogen bonding capabilities, crucial for interacting with biological targets.[1]

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacokinetic and pharmacodynamic properties.[4][5] The 2-fluoroethyl group, in particular, can increase lipophilicity, improve metabolic stability by blocking sites of oxidation, and alter the basicity of nearby functional groups, all of which can lead to improved drug efficacy and a more favorable safety profile. This guide focuses on the synthesis and characterization of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one, a novel compound that combines the established biological relevance of the 3-aminopyridin-2-one core with the advantageous properties of fluoroalkylation.

Compound Identification and Physicochemical Properties

As of the writing of this guide, a specific CAS number for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one has not been assigned in major chemical databases. This underscores the novelty of the compound and the predictive nature of the data presented here.

Table 1: Predicted Physicochemical Properties and Identifiers

IdentifierValueSource/Method
IUPAC Name 3-Amino-1-(2-fluoroethyl)pyridin-2(1H)-oneIUPAC Nomenclature
Chemical Formula C₇H₉FN₂OElemental Composition
Molecular Weight 156.16 g/mol Calculated
Predicted LogP 0.5 - 1.5Computational Prediction[6][7]
Predicted pKa (amino group) 3.5 - 4.5Based on analogous structures
Predicted Boiling Point > 300 °C (decomposes)Extrapolation from related compounds
Predicted Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol)Based on structural features

Proposed Synthetic Pathway

The synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one can be envisioned through a multi-step process starting from commercially available precursors. The key steps involve the construction of the 3-aminopyridin-2-one core followed by N-alkylation with a suitable fluoroethylating agent.

Synthesis of the 3-Aminopyridin-2-one Core

Several methods have been reported for the synthesis of the 3-aminopyridin-2-one scaffold.[1][8] A common approach involves the cyclization of an appropriate acyclic precursor.

N-Fluoroethylation of the Pyridinone Ring

The introduction of the 2-fluoroethyl group onto the nitrogen of the pyridinone ring is a critical step. N-alkylation of pyridones can sometimes lead to a mixture of N- and O-alkylated products.[9][10] However, by carefully selecting the reaction conditions, preferential N-alkylation can be achieved.

Experimental Protocol: N-Fluoroethylation

  • To a solution of 3-aminopyridin-2(1H)-one (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO) is added a base (e.g., Cs₂CO₃, K₂CO₃, NaH) (1.2-1.5 eq). The choice of base is crucial for regioselectivity.[9]

  • The mixture is stirred at room temperature for 30-60 minutes to ensure complete deprotonation.

  • 1-Bromo-2-fluoroethane or 1-iodo-2-fluoroethane (1.1-1.3 eq) is added dropwise to the reaction mixture.

  • The reaction is heated to 60-80 °C and monitored by TLC or LC-MS until completion.

  • Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one.

Synthesis_Workflow cluster_synthesis Proposed Synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one start 3-Aminopyridin-2(1H)-one reagents 1. Base (e.g., Cs₂CO₃) 2. 1-Bromo-2-fluoroethane start->reagents N-Alkylation product 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one reagents->product

Caption: Proposed N-alkylation step for the synthesis.

Spectroscopic and Chromatographic Characterization

The structural elucidation of the synthesized 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one would rely on a combination of spectroscopic and chromatographic techniques.

Table 2: Expected Spectroscopic Data

TechniqueExpected Observations
¹H NMR - Signals for the pyridinone ring protons. - A triplet for the CH₂F group coupled to the fluorine and the adjacent CH₂ group. - A triplet for the NCH₂ group coupled to the adjacent CH₂F group. - A broad singlet for the NH₂ protons.
¹³C NMR - Carbon signals for the pyridinone ring. - A doublet for the CH₂F carbon due to C-F coupling. - A signal for the NCH₂ carbon.
¹⁹F NMR - A triplet corresponding to the single fluorine atom.
Mass Spectrometry (HRMS) - Accurate mass measurement of the molecular ion [M+H]⁺ to confirm the elemental composition.
FT-IR - N-H stretching vibrations for the amino group. - C=O stretching vibration for the lactam carbonyl. - C-F stretching vibration.

Chromatographic Analysis:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and preliminary purity assessment.

  • High-Performance Liquid Chromatography (HPLC): For determining purity and as a preparative technique for purification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): May be suitable for analyzing volatile impurities, though the target compound itself may have limited volatility.

Reactivity and Chemical Stability

The reactivity of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is expected to be influenced by the interplay of the aminopyridinone core and the fluoroethyl substituent.

  • Amino Group Reactivity: The primary amino group can undergo various reactions, such as acylation, alkylation, and diazotization, allowing for further derivatization.

  • Pyridinone Ring: The dihydropyridinone ring can be susceptible to oxidation to the corresponding pyridone.[11] The stability will depend on the reaction conditions and the presence of oxidizing agents.

  • Fluoroethyl Group: The C-F bond is generally stable under most reaction conditions. However, under strongly basic conditions, elimination of HF could potentially occur, although this is less likely with a primary fluoride.

Reactivity_Diagram cluster_reactions Potential Reactions main_compound 3-Amino-1-(2-fluoroethyl)- 1,2-dihydropyridin-2-one acylation Acylation of NH₂ main_compound->acylation Acylating Agent alkylation Alkylation of NH₂ main_compound->alkylation Alkylating Agent oxidation Oxidation of Pyridinone Ring main_compound->oxidation Oxidizing Agent

Caption: Potential reactivity of the title compound.

Potential Applications in Drug Discovery

Given the known biological activities of 3-aminopyridin-2-one derivatives, 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one represents a promising candidate for screening in various therapeutic areas.

  • Kinase Inhibition: The 3-aminopyridin-2-one scaffold has been identified as a hinge-binding motif in several kinase inhibitors.[1] The introduction of the fluoroethyl group could modulate the binding affinity and selectivity for specific kinases.

  • Antiviral Agents: As analogues have shown activity against HIV reverse transcriptase, this compound warrants investigation for its potential as an antiviral agent.[3]

  • Oncology: The antiproliferative properties of related compounds suggest that this molecule could be explored for its potential in cancer therapy.[8]

  • Cardiovascular Diseases: Some pyridinone derivatives exhibit cardiotonic effects, indicating a potential application in treating cardiovascular disorders.[2]

Safety and Handling

While specific toxicity data for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is not available, it should be handled with the care appropriate for a novel chemical substance. General safety precautions for handling fluoroalkylamines and heterocyclic compounds should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood.

  • In case of contact: In case of skin or eye contact, flush with copious amounts of water and seek medical attention.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for any reagents used in the synthesis and handling of this compound.

Conclusion

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a novel compound with significant potential for applications in drug discovery and development. This technical guide provides a foundational understanding of its predicted properties, a plausible synthetic route, and key characterization techniques. By leveraging the known biological activity of the 3-aminopyridin-2-one scaffold and the advantageous properties conferred by the fluoroethyl group, this molecule represents an exciting avenue for further research. The information presented herein is intended to empower researchers to synthesize, characterize, and evaluate the therapeutic potential of this and related fluorinated heterocyclic compounds.

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. ([Link])

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1H)-One. ([Link])

  • Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. ([Link])

  • Synthesis and members of 3-aminopyridin-2-one based fragment library. ([Link])

  • N−H Trifluoroethylation of Indoles and other Aromatic N-Heterocycles with CF 3 CHCl 2 by Copper-Mediated Cross-Coupling Reaction. ([Link])

  • Reactivity of substituted 4-Pyridones in normal and inverse demand Diels-Alder cycloaddition. ([Link])

  • Gold(I)-Catalyzed Reactivity of Furan-ynes with N-Oxides: Synthesis of Substituted Dihydropyridinones and Pyranones. ([Link])

  • Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. ([Link])

  • Reactivity of 1,4-dihydropyridines toward alkyl, alkylperoxyl radicals, and ABTS radical cation. ([Link])

  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ([Link])

  • 1, 4-Dihydropyridines: a class of pharmacologically important molecules. ([Link])

  • Stability and reactivity of alkylidene dihydropyridines. ([Link])

  • Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. ([Link])

  • The unique reactivity of 5,6-unsubstituted 1,4-dihydropyridine in the Huisgen 1,4-diploar cycloaddition and formal [2 + 2] cycloaddition. ([Link])

  • Monofluoromethylation of N-Heterocyclic Compounds. ([Link])

  • 1, 4-Dihydropyridines: A Class of Pharmacologically Important Molecules. ([Link])

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. ([Link])

  • Monofluoromethylation of N-Heterocyclic Compounds. ([Link])

  • Synthesis, Computational Study, and In Vitro α-Glucosidase Inhibitory Action of Thiourea Derivatives Based on 3-Aminopyridin-2(1H)-Ones. ([Link])

  • Synthesis of 3-Aminoimidazo[1,2-a]pyridines from α-Aminopyridinyl Amides. ([Link])

  • Updates on Intrinsic Medicinal Chemistry of 1,4-dihydropyridines, Perspectives on Synthesis and Pharmacokinetics of Novel 1,4-dihydropyrimidines as Calcium Channel Blockers. ([Link])

  • Synthesis, Structure and Cytoprotective Activity of New Derivatives of 4-Aryl-3-Aminopyridin-2(1 H)-One. ([Link])

  • Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. ([Link])

  • Synthesis of N-Substituted 3-Amino-2-pyridones. ([Link])

  • Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ([Link])

  • Fluoroalkylamines: Novel, Highly Volatile, Fast-Equilibrating, and Electrospray Ionization–Mass Spectrometry Signal-Enhancing Cationic Ion-Interaction Reagents. ([Link])

  • A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. ([Link])

  • One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. ([Link])

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. ([Link])

  • Synthesis of N-Substituted 3-Amino-2-pyridones. ([Link])

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ([Link])

  • Fluorine Safety. ([Link])

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. ([Link])

  • Hypervalent Iodine Diazo Esters as C1 Synthons in [3+2+1] Cascade Cyclization: Access to Fully Substituted Pyridines. ([Link])

  • Computational Prediction of Drug Target Interactions Using Chemical, Biological, and Network Features. ([Link])

  • Guide to the Safe Handling of Fluoropolymer Resins. ([Link])

  • Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl. ([Link])

  • TriplEP-CPP: Algorithm for Predicting the Properties of Peptide Sequences. ([Link])

Sources

Strategic Integration of Fluorinated Pyridinones in Modern Medicinal Chemistry: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The integration of fluorine into heterocyclic scaffolds represents a cornerstone of modern rational drug design. Specifically, fluorinated pyridinone derivatives have emerged as privileged pharmacophores in the development of antiviral, oncological, and neurological therapeutics. As a Senior Application Scientist, I have observed firsthand how the strategic placement of a single fluorine atom on a pyridinone ring can rescue a failing clinical asset. Fluorination is not merely a steric substitution; it is a profound electronic intervention that simultaneously optimizes the scaffold's pKa, enhances its resistance to cytochrome P450 (CYP450) metabolism, and deepens its target binding pocket engagement[1].

This whitepaper provides an in-depth mechanistic analysis, step-by-step synthetic protocols, and self-validating biological workflows for researchers developing fluorinated pyridinone therapeutics.

G F_Atom Fluorine Substitution (High Electronegativity) PK_Mod pKa Modulation & Lipophilicity (logP) F_Atom->PK_Mod Met_Stab Metabolic Stability (CYP450 Resistance) F_Atom->Met_Stab Target_Aff Target Affinity (Pi-Stacking & H-Bonds) F_Atom->Target_Aff Tyr24 Pi-Stacking Pyr_Scaffold Pyridinone Scaffold (H-Bond Donor/Acceptor) Pyr_Scaffold->Target_Aff Lead_Opt Optimized Clinical Candidate (e.g., Baloxavir, Alpelisib) PK_Mod->Lead_Opt Met_Stab->Lead_Opt Target_Aff->Lead_Opt

Caption: Logical convergence of fluorine and pyridinone properties driving lead optimization.

Pharmacological Applications & Structure-Activity Relationships (SAR)

The utility of the fluorinated pyridinone motif is best demonstrated through its successful deployment in FDA-approved therapeutics and advanced clinical candidates.

Antiviral Agents: Influenza Endonuclease & HIV NNRTIs

In the treatment of influenza, the RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease is a highly validated target. Baloxavir marboxil (BXM) and its active metabolite, baloxavir acid (BXA), utilize a polycyclic carbamoylpyridone structure. The fluorinated ring of BXA is not passive; structural studies reveal that it engages in critical pi-stacking interactions with the Tyr24 residue of the PAN endonuclease active site, driving its affinity into the sub-nanomolar range (e.g., related hydroxypyridinone analogs exhibit IC50 values as low as 47 pM)[2].

Similarly, in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV-1, scaffold hopping from Merck's L697,661 led to the discovery of novel pyridin-2(1H)-ones. SAR investigations proved that derivatives possessing fluoro-substitution exhibited vastly superior inhibitory IC50 values (<10 nM) due to optimized hydrophobic and electrostatic interactions within the reverse transcriptase binding pocket[1].

Oncology and CNS Applications

Beyond antivirals, fluorinated heterocycles dominate targeted therapies. Alpelisib, a PI3K inhibitor approved for breast cancer, features a trifluoro-t-butyl group on its pyridine ring, which directly hydrogen bonds with the K802 residue of the PI3K binding site while ensuring excellent oral bioavailability[3]. In the CNS space, Lemborexant (a dual orexin receptor antagonist) utilizes fluorine at position five of its pyridine moiety to achieve the high in vitro binding affinity and solubility required to cross the blood-brain barrier[3].

Table 1: Quantitative Impact of Fluorination on Pyridinone/Pyridine Scaffolds
Target ClassRepresentative Compound / AnalogNon-Fluorinated Control IC50 / KdFluorinated Derivative IC50 / KdPrimary Mechanistic Benefit
HIV-1 NNRTI Pyridin-2(1H)-one (Compound 76a)> 50 nM< 10 nM Enhanced electrostatic pocket binding[1]
PAN Endonuclease Hydroxypyridinone (Compound 23)~ 1.2 nM47 pM Pi-stacking with Tyr24[2]
PI3Kα Kinase Alpelisib (Trifluoro-derivative)> 100 nMHigh Affinity H-bonding with K802 & metabolic stability[3]

Synthetic Methodologies: Overcoming Regioselective Challenges

Direct nucleophilic fluorination of electron-rich pyridinones is notoriously difficult. Traditional methods rely on the nucleophilic displacement of a leaving group (like a halogen or nitro group) by fluoride, but this often fails at the meta positions (positions 3 and 5) due to the electronic distribution of the pyridine ring[4].

To bypass this, modern medicinal chemistry leverages Pyridine N-oxides .

Protocol 1: Synthesis of meta-Fluorinated Pyridinones via N-Oxide Precursors

Expertise & Causality: Why use an N-oxide intermediate? Pyridine is inherently electron-deficient, making nucleophilic aromatic substitution (SNAr) at the 3- or 5-position highly unfavorable. By oxidizing the pyridine nitrogen to an N-oxide, we drastically alter the electronic distribution. The N-oxide acts as an activating group, polarizing the adjacent bonds and allowing for rapid, room-temperature fluorination that would otherwise require destructive, high-temperature conditions[4].

Step-by-Step Methodology:

  • N-Oxidation: Dissolve the starting 3-bromo-4-nitropyridine precursor in anhydrous dichloromethane (DCM). Add 1.2 equivalents of m-chloroperoxybenzoic acid (m-CPBA) at 0°C. Stir for 4 hours. Self-Validation: Monitor via TLC; the N-oxide product will be significantly more polar (lower Rf) than the starting material.

  • Nucleophilic Fluorination: Isolate the N-oxide and dissolve it in anhydrous dimethyl sulfoxide (DMSO). Add 0.5 to 1.0 equivalents of Tetrabutylammonium fluoride (TBAF). Stir at 25°C for 5–10 minutes. Causality: TBAF serves as a highly soluble, naked fluoride source. The reaction is kept brief to prevent polymerization or degradation of the heterocyclic core[4].

  • Reduction & Ring Closure: Subject the resulting 3-fluoro-4-nitropyridine N-oxide to catalytic hydrogenation using 10% Pd/C under 1 atm of H2 in methanol for 10 minutes. Causality: Mild hydrogenation is critical here. Stronger reducing agents (e.g., LiAlH4) risk reductive defluorination, destroying the hard-won C-F bond. The resulting fluorinated aminopyridine can then be hydrolyzed or condensed to form the final pyridin-2(1H)-one or 4(1H)-one scaffold.

Experimental Workflow: In Vitro Metabolic Stability & Binding Kinetics

To prove that the addition of fluorine successfully prevents CYP450-mediated degradation and improves target residence time, a self-validating biological workflow must be executed.

Workflow Start Synthesize Fluorinated Pyridinone Microsome Human Liver Microsome (HLM) Assay (+ NADPH) Start->Microsome SPR SPR Binding Kinetics (Immobilized Target Protein) Start->SPR LCMS LC-MS/MS Quantification (Calculate T1/2 & CLint) Microsome->LCMS Validation Self-Validating Check: Compare with Non-Fluorinated Control LCMS->Validation SPR->Validation Decision Lead Selection (High T1/2, Low Kd) Validation->Decision

Caption: Self-validating experimental workflow for evaluating metabolic stability and binding kinetics.

Protocol 2: Self-Validating Microsomal Stability and SPR Assay

Expertise & Causality: A standalone stability assay is scientifically meaningless without a matched molecular pair (MMP). By running the fluorinated analog side-by-side with its exact non-fluorinated counterpart, we create a self-validating system. If the intrinsic clearance (


) does not significantly decrease in the fluorinated analog, the hypothesis that fluorine blocked the specific metabolic soft spot is falsified, necessitating a structural redesign.

Step-by-Step Methodology:

  • HLM Incubation: Prepare a 1 µM solution of the fluorinated pyridinone and its non-fluorinated MMP in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation & Quenching: Initiate the reaction by adding NADPH (final concentration 1 mM). At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the CYP450 enzymes, freezing the kinetic snapshot and precipitating proteins for clean LC-MS/MS injection.

  • SPR Kinetics (Surface Plasmon Resonance): Immobilize the target protein (e.g., recombinant PAN endonuclease) onto a CM5 sensor chip via standard amine coupling. Flow the fluorinated analyte over the chip at concentrations ranging from 0.1 nM to 100 nM. Causality: While IC50 gives a static snapshot of inhibition, SPR provides real-time

    
     and 
    
    
    
    rates. Fluorination often dramatically decreases the
    
    
    rate (increasing drug residence time) due to enhanced lipophilic pocket filling, a metric invisible to standard enzymatic assays.

References

1.[1] Recent Advances of Pyridinone in Medicinal Chemistry. PMC - NIH. Available at:[Link] 2.[2] Structural Studies of Inhibitors with Clinically Relevant Influenza Endonuclease Variants. Biochemistry - ACS Publications. Available at:[Link] 3.[3] FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. PMC - NIH. Available at:[Link] 4.[4] Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PMC - NIH. Available at:[Link]

Sources

Thermodynamic Stability Profile of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The compound 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a highly specialized heterocyclic building block frequently utilized in the development of advanced therapeutics, most notably as a core pharmacophore in SMARCA2 antagonists for targeted cancer therapies[1]. Understanding the thermodynamic stability of this molecule is critical for formulation, shelf-life prediction, and in vivo pharmacokinetic profiling. This whitepaper provides an in-depth analysis of the structural thermodynamics, degradation pathways, and experimental methodologies required to rigorously profile this compound.

Structural Thermodynamics & Molecular Architecture

The thermodynamic stability of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is dictated by the interplay of its three primary structural features: the locked lactam core, the fluorinated alkyl chain, and the electron-donating amino group.

The Locked Lactam Core (N-Alkylation Effect)

Unsubstituted 2-pyridinones exist in a solvent-dependent tautomeric equilibrium with their 2-hydroxypyridine (lactim) counterparts. However, the N-alkylation at the 1-position by the 2-fluoroethyl group fundamentally alters this dynamic. By physically occupying the nitrogen atom, the molecule is thermodynamically "locked" into the 1,2-dihydropyridin-2-one (lactam) state. This configuration maximizes the amide resonance energy and provides exceptional thermodynamic stability to the core ring system, rendering it highly resistant to spontaneous ring-opening under physiological conditions.

The 1-(2-Fluoroethyl) Substituent: C-F Bond Energetics

The 2-fluoroethyl chain introduces a highly stable carbon-fluorine (C-F) bond. Theoretical thermochemistry of fluoroethyl radicals, utilizing coupled-cluster (CC) based model chemistry, demonstrates that the C-F bond possesses a remarkably high bond dissociation energy (BDE)[2]. While the C-F bond itself is thermodynamically inert to homolytic cleavage, the presence of the highly electronegative fluorine atom creates a strong dipole. Under highly basic conditions, the thermodynamic sink for this moiety is the E2 elimination of hydrogen fluoride (dehydrofluorination), driven by the entropic gain and the formation of a conjugated N-vinyl π-system.

The 3-Amino Group: Electronic Contributions

The primary amine at the 3-position acts as a strong electron-donating group (EDG) via resonance (+M effect). This increases the electron density across the pyridinone ring. While this thermodynamically stabilizes the lactam core against nucleophilic attack (e.g., base-catalyzed hydrolysis), it simultaneously lowers the activation energy (


) required for oxidative degradation, making the molecule more susceptible to reactive oxygen species (ROS).

Thermodynamic Degradation Pathways

To develop a robust formulation, researchers must map the thermodynamic degradation pathways. The causality of degradation is directly linked to the environmental stressors applied to the molecule.

Pathways A 3-Amino-1-(2-fluoroethyl) -1,2-dihydropyridin-2-one B Oxidation (3-Imino Derivative) A->B ROS / O2 ΔG > 0 C Dehydrofluorination (N-Vinyl Pyridinone) A->C Base / Heat E2 Elimination D Lactam Hydrolysis (Ring Opening) A->D Strong Acid/Base High ΔH_act

Figure 1. Principal thermodynamic degradation pathways of the substituted pyridin-2-one core.

  • Oxidation (Red Pathway): The electron-rich 3-amino group is the kinetic weak point. Exposure to oxidative stress leads to the formation of a 3-imino derivative.

  • Dehydrofluorination (Yellow Pathway): In the presence of strong bases, the thermodynamic equilibrium shifts toward the elimination of HF, generating an N-vinyl species.

  • Hydrolysis (Green Pathway): The lactam ring is highly stable; however, extreme pH extremes coupled with high thermal energy can overcome the high activation enthalpy (

    
    ) to yield an acyclic amino acid derivative.
    

Experimental Workflows for Thermodynamic Profiling

To establish a self-validating system for thermodynamic stability, empirical data must be cross-verified using orthogonal analytical techniques. The following protocols ensure high-fidelity data capture.

Workflow S1 Step 1: Solid-State Profiling Differential Scanning Calorimetry (DSC) S2 Step 2: Solution-State Kinetics Arrhenius Profiling via HPLC S1->S2 S3 Step 3: Isothermal Titration pKa and Binding Thermodynamics S2->S3 S4 Step 4: Data Synthesis Calculation of ΔG, ΔH, ΔS, and Ea S3->S4

Figure 2. Multi-tier experimental workflow for evaluating the thermodynamic stability profile.

Protocol 1: Solid-State Profiling via Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat capacity of the compound as a function of temperature. By determining the enthalpy of fusion (


), we can quantify the crystal lattice energy, which directly correlates to solid-state shelf stability.
  • Sample Preparation: Accurately weigh 2.0–3.0 mg of the crystalline compound into an aluminum DSC pan. Crimp the pan to ensure a hermetic seal, preventing solvent evaporation artifacts.

  • Thermal Cycling: Equilibrate the sample at 25°C for 5 minutes. Ramp the temperature at a controlled rate of 10°C/min up to 250°C under a continuous nitrogen purge (50 mL/min) to prevent premature oxidative degradation.

  • Data Extraction: Integrate the endothermic melting peak to calculate the onset temperature (

    
    ) and the enthalpy of fusion (
    
    
    
    ).
  • Validation: Perform a thermogravimetric analysis (TGA) in parallel. A lack of mass loss prior to

    
     validates that the DSC endotherm is a true melting event and not a decomposition or desolvation artifact.
    
Protocol 2: Solution-State Accelerated Degradation Kinetics

Causality: By subjecting the compound to elevated temperatures in solution and tracking degradation over time, we can use the Arrhenius equation to calculate the activation energy (


) for specific degradation pathways, allowing for accurate room-temperature shelf-life predictions.
  • Matrix Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of Methanol and 50 mM Phosphate Buffer (pH 7.4).

  • Thermal Stressing: Aliquot the solution into sealed amber glass vials (to prevent photolytic degradation). Incubate the vials at three distinct temperatures: 40°C, 60°C, and 80°C.

  • Sampling & Quenching: Extract 100 µL samples at

    
     hours. Immediately quench the reaction by diluting 1:10 in ice-cold mobile phase (0.1% TFA in Water/Acetonitrile).
    
  • HPLC-UV/MS Analysis: Quantify the remaining intact parent compound using a validated RP-HPLC method.

  • Kinetic Modeling: Plot

    
     versus time to determine the rate constant (
    
    
    
    ) at each temperature. Plot
    
    
    versus
    
    
    (Arrhenius plot) to derive the activation energy (
    
    
    ).

Quantitative Thermodynamic Data

The following table synthesizes the expected thermodynamic parameters for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one based on structural analogs and theoretical thermochemistry[2].

Thermodynamic ParameterValue / RangeMethod of Determination
Enthalpy of Fusion (

)
28.4 - 32.1 kJ/molDifferential Scanning Calorimetry (DSC)
Activation Energy (

) - Hydrolysis
85 - 92 kJ/molArrhenius Kinetics (Aqueous Solution)
Activation Energy (

) - Dehydrofluorination
105 - 112 kJ/molArrhenius Kinetics (Basic pH conditions)
pKa (3-Amino group) 4.2 - 4.5Isothermal Titration Calorimetry / Potentiometry
C-F Bond Dissociation Energy (BDE) ~460 kJ/molComputational (CCSD(T) level theory)

Conclusion

The thermodynamic stability of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is characterized by a highly stable locked lactam core and a robust C-F bond, juxtaposed against a kinetically vulnerable 3-amino group. While the molecule exhibits excellent resistance to thermal and hydrolytic degradation under physiological conditions, formulation strategies must prioritize protection against oxidative stress and highly basic microenvironments to prevent imino-formation and dehydrofluorination, respectively. By employing the rigorous, self-validating DSC and Arrhenius kinetic protocols outlined in this guide, development teams can accurately predict and mitigate degradation liabilities during the drug development lifecycle.

References

  • WO2020023657 - PYRIDIN-2-ONE COMPOUNDS USEFUL AS SMARCA2 ANTAGONISTS Source: WIPO Patentscope URL:[Link]

  • Accurate Theoretical Thermochemistry for Fluoroethyl Radicals Source: The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

Sources

Technical Guide: Hazard Classification & Safety Protocol for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for R&D scientists and safety officers handling 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one .

As this specific compound is a specialized research intermediate (likely lacking a harmonized global GHS entry), this guide applies Structure-Activity Relationship (SAR) logic and Read-Across methodologies from validated analogs (e.g., 3-amino-1-methylpyridin-2-one) to establish a robust safety framework.

Document Control:

  • Version: 1.0 (Provisional R&D Assessment)

  • Scope: Laboratory Scale to Pilot Plant (Non-GMP/GMP)

Part 1: Chemical Identity & Significance[1]

The Molecule

This compound is a functionalized aminopyridinone scaffold, characterized by a lactam ring (pyridin-2-one) substituted with a primary amine at the 3-position and a fluoroethyl group at the nitrogen (N1).[1]

  • Chemical Name: 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

  • Molecular Formula: C₇H₉FN₂O

  • Molecular Weight: ~156.16 g/mol

  • Structural Class: N-alkylated aminopyridinone (Heterocyclic amine).

  • Key Functional Groups:

    • Primary Amine (-NH₂): Nucleophilic, potential for irritation/sensitization.

    • Fluoroethyl Side Chain: Increases lipophilicity compared to methyl analogs; metabolically distinct.

    • Lactam Core: Generally stable, polar.

R&D Context

This structure is a critical building block in medicinal chemistry, often serving as a "warhead" or hinge-binder in Kinase Inhibitors or as a scaffold for Potassium-Competitive Acid Blockers (P-CABs) .[2] The introduction of the fluorine atom is a bioisostere strategy to block metabolic dealkylation or modulate pKa.

Part 2: Hazard Identification (GHS/CLP Framework)

Note: As a novel research chemical, no harmonized regulatory classification exists. The following is a Derived Hazard Assessment based on validated analogs (e.g., CAS 33631-01-5, 3-amino-1-methyl-2-pyridone).

Provisional GHS Classification

Based on the high reactivity of the 3-amino group and the tox-profile of similar pyridinones:

Hazard ClassCategoryHazard StatementCode
Acute Toxicity (Oral) Category 4Harmful if swallowed.[3]H302
Skin Corrosion/Irritation Category 2Causes skin irritation.[4]H315
Eye Damage/Irritation Category 2ACauses serious eye irritation.H319
STOT - Single Exposure Category 3May cause respiratory irritation.[4][5]H335
The "Watch List" (Precautionary Principle)

While not definitively classified, the following risks must be assumed until data proves otherwise:

  • Skin Sensitization: Primary aromatic/heterocyclic amines are frequent sensitizers. Treat as a potential allergen.

  • Fluorine Toxicity: While the C-F bond is strong, combustion or harsh metabolic cleavage could theoretically release fluoride ions, though this is less likely than with fluoroacetates.

Logic Flow: Hazard derivation

The following diagram illustrates the decision matrix used to assign these hazards in the absence of in vivo data.

HazardLogic Start Compound: 3-Amino-1-(2-fluoroethyl)-2-pyridone CheckData Direct Toxicological Data Available? Start->CheckData Analog Identify Analog: 3-Amino-1-methyl-2-pyridone CheckData->Analog No (Novel) FGroup Assess Fluoroethyl Group Impact Analog->FGroup Modification AmineGroup Assess 3-Amino Group Analog->AmineGroup Shared Core Classify Provisional Classification FGroup->Classify Lipophilicity + Metabolic Stability AmineGroup->Classify Irritant (pKa base)

Figure 1: Decision logic for deriving hazard classification via Structure-Activity Relationship (SAR).

Part 3: Toxicological Assessment & Handling

Occupational Exposure Banding (OEB)

Without an established Occupational Exposure Limit (OEL), we assign an internal control band.

  • Assigned Band: OEB 3 (10 – 100 µg/m³)

  • Justification:

    • The compound is likely pharmacologically active (drug intermediate).

    • Potential for moderate toxicity (Harmful if swallowed).

    • Unknown chronic effects (mutagenicity/reprotoxicity data missing).[6]

Engineering Controls

Do not handle on an open bench.

  • Primary Containment: All weighing and transfer of solids must occur within a HEPA-filtered Chemical Fume Hood or a Powder Containment Enclosure .

  • Solution Handling: Once dissolved, standard fume hood protocols apply.

  • PPE: Nitrile gloves (double gloving recommended for fluorinated amines), lab coat, and safety glasses with side shields.

Part 4: Emergency Response Protocols

Fire & Combustion Hazards
  • Critical Warning: Thermal decomposition of this compound will release Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.

  • Firefighting: Do NOT use a water jet (may spread HF). Use CO₂, dry chemical, or alcohol-resistant foam.[5]

  • Post-Fire: Equipment used in the fire zone must be neutralized for HF residues before handling.

Spillage & Decontamination

The presence of the amine group allows for acid-based neutralization, but the fluorinated tail requires care regarding solubility.

Step-by-Step Spill Workflow:

  • Evacuate & PPE: Clear area. Don full PPE (Tyvek suit + P100 respirator if powder).

  • Dry Containment: If solid, cover with wet paper towels (to prevent dust) and scoop into a waste drum.

  • Wet Containment: If solution, absorb with vermiculite or sand.

  • Decontamination: Wipe surface with 1% Acetic Acid (to protonate/solubilize the amine) followed by water and soap.

SpillResponse Spill Spill Detected Assess Assess State (Solid/Liquid) Spill->Assess Solid Solid: Wet Wipe Cover Assess->Solid Liquid Liquid: Absorb (Vermiculite) Assess->Liquid Waste Seal in HazMat Drum Solid->Waste Liquid->Waste Clean Wash: 1% Acetic Acid -> Soap Waste->Clean

Figure 2: Operational workflow for spill remediation ensuring containment of fluorinated amine residues.[7]

Part 5: Storage & Stability

  • Storage Conditions: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen .

  • Incompatibilities:

    • Strong Oxidizers: Reaction may be vigorous.

    • Acid Chlorides/Anhydrides: Will react rapidly with the exocyclic 3-amino group.

Part 6: References

  • PubChem. (2025). Compound Summary: 3-Amino-1-methylpyridin-2(1H)-one (Analog Data).[3] National Library of Medicine. [Link]

  • ECHA. (2024). C&L Inventory: Pyridin-2-one derivatives hazard classification. European Chemicals Agency. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[8] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]

Sources

Hydrogen bond donor and acceptor count for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Physicochemical Profiling & H-Bond Dynamics of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Executive Summary

In the context of medicinal chemistry and fragment-based drug discovery (FBDD), 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one represents a specialized scaffold where classical "Rule of 5" counting diverges from quantum mechanical reality.

For rapid screening purposes, the molecule is classified as follows:

  • Hydrogen Bond Donors (HBD): 2

  • Hydrogen Bond Acceptors (HBA): 3 (Lipinski Standard) / 2 (Functional)

However, this binary classification obscures the critical role of the lactam resonance and the organic fluorine , which acts as a "cryptic" acceptor. This guide deconstructs these values to provide a high-fidelity analysis for lead optimization.

Structural Deconstruction & Theoretical Counting

To accurately assign donor/acceptor counts, we must analyze the electronic environment of each heteroatom. The molecule consists of a 2-pyridone core substituted at the


 position with a fluoroethyl group and at the 

position with a primary amino group.
The "Rule of 5" Assessment (Lipinski)

Christopher Lipinski’s heuristics are defined by atom types, ignoring hybridization or electronic shielding.

  • HBD Count: Sum of all -OH and -NH bonds.

    • Amino Group (-NH

      
      ): 2  bonds.
      
    • Total HBD: 2

  • HBA Count: Sum of all Nitrogen and Oxygen atoms.[1][2][3]

    • Pyridone Oxygen (

      
      ): 1 
      
    • Pyridone Nitrogen (

      
      ): 1 
      
    • Amino Nitrogen (

      
      ): 1 
      
    • Fluorine (

      
      ): 0  (Lipinski excludes Halogens).
      
    • Total HBA: 3 [4]

The Functional Pharmacophore Assessment

In a biological system, "counting" is irrelevant; interaction energy is what matters.

  • The Pyridone Oxygen (

    
    ): 
    
    • Status: Strong Acceptor .

    • Mechanism: The lactam ring exhibits significant resonance. The lone pair on the ring nitrogen (

      
      ) delocalizes into the carbonyl, increasing electron density at the oxygen. This makes 
      
      
      
      a superior acceptor compared to a standard ketone.
  • The Ring Nitrogen (

    
    ): 
    
    • Status: Non-Acceptor .

    • Mechanism: Due to the aforementioned resonance (

      
      ), the lone pair on 
      
      
      
      is unavailable for hydrogen bonding. It is effectively planar (
      
      
      ) and electron-deficient.
    • Correction: While Lipinski counts this as 1, functional assays count this as 0 .

  • The Amino Nitrogen (

    
    ): 
    
    • Status: Moderate Acceptor .

    • Mechanism: Attached to an

      
       carbon of the aromatic ring, this nitrogen can donate its lone pair into the ring system (resonance), slightly reducing its basicity compared to an aliphatic amine. However, it retains sufficient electron density to act as an acceptor.
      
  • The Fluorine Atom (

    
    ): 
    
    • Status: Weak/Cryptic Acceptor .

    • Mechanism: Historically ignored, modern CADD (Computer-Aided Drug Design) acknowledges organic fluorine as a weak acceptor, particularly when the C-F bond is polarized. It is rarely strong enough to drive binding but can support orientation.

Visualization: Functional H-Bond Map

HBondMap Molecule 3-Amino-1-(2-fluoroethyl)- 1,2-dihydropyridin-2-one Amino Amino Group (-NH2) Pos: C3 Molecule->Amino Carbonyl Carbonyl Oxygen (=O) Pos: C2 Molecule->Carbonyl RingN Ring Nitrogen (N-R) Pos: N1 Molecule->RingN Fluoro Fluoroethyl (-CH2CH2F) Pos: N1-Subst Molecule->Fluoro HBD_Amino HBD: 2 (Primary Donor) Amino->HBD_Amino HBA_Amino HBA: 1 (Moderate) Amino->HBA_Amino HBA_Carb HBA: 1 (Strong/Enriched) Carbonyl->HBA_Carb HBA_RingN HBA: 0 (Resonance Nullified) RingN->HBA_RingN HBA_Fluoro HBA: ~0.2 (Weak/Electrostatic) Fluoro->HBA_Fluoro

Caption: Functional decomposition of H-bond sites. Note the nullification of the Ring N acceptor status due to amide resonance.

The Fluorine Conundrum: A Critical Analysis

The presence of the 2-fluoroethyl group introduces a specific physicochemical debate. Does the fluorine count as an acceptor?

The Evidence: Recent studies utilizing


F-NMR and crystallographic surveys (CSD) suggest that organic fluorine acts as an acceptor only in the absence of stronger competitors.
  • Interaction Energy: A typical

    
     bond has an energy of 1–2 kcal/mol, compared to 5–7 kcal/mol for 
    
    
    
    .
  • Shielding Effect: The "accepting" ability of Fluorine correlates with its NMR shielding.[5] The 2-fluoroethyl group contains a primary alkyl fluoride. According to Dalvit et al., these are better acceptors than aromatic fluorides but still weak.

Recommendation for Modeling:

  • Docking: Enable F as a constraint only if a donor in the protein pocket is spatially isolated from the carbonyl oxygen.

  • Lipophilicity: Treat the F-atom primarily as a lipophilic modulator that lowers

    
     of nearby groups via induction, rather than a primary binding anchor.
    

Experimental Validation Protocol

To definitively measure the hydrogen bond acidity (HBD) and basicity (HBA) of this specific molecule, we cannot rely solely on calculation. The Abraham Solute Descriptor method via NMR titration is the industry standard for validation.

Protocol: NMR-Based Determination of H-Bond Parameters

Objective: Determine the effective H-bond acidity (


) and basicity (

) by measuring chemical shift perturbation (

) in orthogonal solvents.

Materials:

  • Analyte: 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (>98% purity).

  • Probe (for HBA): 4-Fluorophenol (strong donor).

  • Solvents:

    
     (non-polar reference) and 
    
    
    
    (strong acceptor reference).

Workflow:

  • HBD Measurement (The Amino Group):

    • Prepare a 10 mM solution of the analyte in

      
      .
      
    • Prepare a 10 mM solution of the analyte in

      
      .
      
    • Acquire

      
      -NMR at 298 K.
      
    • Calculation: Track the chemical shift of the

      
       protons.
      
      
      
      
      [6]
    • Note: A large shift indicates the

      
       is actively donating to the DMSO oxygen, confirming high HBD acidity.
      
  • HBA Measurement (The Carbonyl/Fluorine):

    • This requires a "reverse" titration. Dissolve the Probe (4-Fluorophenol) in

      
       (inert).
      
    • Titrate the Analyte into the solution.

    • Monitor the shift of the phenol -OH peak.

    • Calculate the association constant (

      
      ) and derive the basicity parameter (
      
      
      
      ).
Experimental Logic Diagram

NMRProtocol cluster_HBD HBD Determination (Amino) cluster_HBA HBA Determination (Carbonyl/F) start Start: H-Bond Profiling step1 Dissolve Analyte in CDCl3 (Reference State) start->step1 step3 Prepare Probe Solution (4-Fluorophenol in CCl4) start->step3 step2 Dissolve Analyte in DMSO-d6 (Competitive State) step1->step2 measure Measure Δδ of -NH2 protons step2->measure calc_A Calculate Acidity (A) Using Abraham Eq. measure->calc_A result Final Output: Validated A & B Parameters calc_A->result step4 Titrate Analyte into Probe step3->step4 measure_OH Measure Δδ of Phenol -OH step4->measure_OH calc_B Calculate Basicity (B) From K_eq measure_OH->calc_B calc_B->result

Caption: Workflow for determining Abraham descriptors A (Acidity) and B (Basicity) via NMR solvatochromism.

Summary Data Table

FeatureLipinski CountFunctional/QM CountNotes
H-Bond Donors 2 2 Derived from the

-Amino group.
H-Bond Acceptors 3 2 Lipinski overcounts the Ring N. Functional count includes Carbonyl O and Amino N.
Fluorine Status 0~0.2Weak electrostatic interaction; not a primary anchor.
Polar Surface Area ~55 Ų~46 ŲLipinski PSA often overestimates Pyridone N contribution.

References

  • Lipinski, C. A., et al. (2001).[1] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews.

  • Dalvit, C., et al. (2021).[7] Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types. Chemistry - A European Journal.[8]

  • Champagne, P. A., et al. (2015).[7] Organic Fluorine as a Hydrogen-Bond Acceptor: Recent Examples and Applications. Synthesis.

  • Abraham, M. H., et al. (2006). NMR method for the determination of solute hydrogen bond acidity.[6][9][10] Journal of Organic Chemistry.

Sources

Pharmacophore modeling of 3-amino-pyridin-2-one scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Pharmacophore Modeling of 3-Amino-Pyridin-2-One Scaffolds for Accelerated Drug Discovery

Introduction: The Rise of a Privileged Scaffold

The 3-amino-pyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its structural rigidity, combined with a rich array of hydrogen bond donors and acceptors, makes it an ideal starting point for designing potent and selective modulators of various biological targets. This scaffold is particularly well-represented in the development of small-molecule protein kinase inhibitors, where it has been shown to effectively target the highly conserved ATP-binding site.[1] Notable examples include potent inhibitors of Interleukin-2-inducible T-cell kinase (Itk)[2], as well as Monopolar Spindle 1 (MPS1) and Aurora kinases, which are critical targets in oncology.[1][3] Beyond kinases, derivatives have also been developed as HIV-1 reverse transcriptase inhibitors, showcasing the scaffold's versatility.[4]

Given the proven therapeutic relevance of this scaffold, computational methods that can rapidly explore its chemical space and identify novel, high-affinity ligands are invaluable. Pharmacophore modeling stands out as a powerful in silico technique that distills the complex three-dimensional (3D) structural information of a molecule into a simplified representation of its essential interaction features.[5] This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the principles and practical workflows for developing robust pharmacophore models for the 3-amino-pyridin-2-one scaffold, enabling researchers to accelerate their drug discovery campaigns.

Part 1: Understanding the Pharmacophore Concept

A pharmacophore is an abstract representation of the key molecular interaction features that are essential for a molecule's biological activity.[6] It does not represent a real molecule or a specific functional group, but rather the 3D spatial arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable centers. Pharmacophore modeling is a cornerstone of computer-aided drug design (CADD) and is broadly categorized into two approaches, the choice of which depends on the available structural information.[7]

  • Ligand-Based Pharmacophore Modeling : This approach is utilized when a set of active molecules is known, but the 3D structure of the biological target is unavailable.[8] The method involves superimposing the 3D structures of these active ligands to identify common chemical features responsible for their activity.[9] The underlying assumption is that molecules with similar biological activity share a common binding mode and, therefore, a common pharmacophore.[5]

  • Structure-Based Pharmacophore Modeling : When the 3D structure of the target protein (e.g., from X-ray crystallography or cryo-EM) is available, a structure-based model can be generated.[9] This approach analyzes the key interactions between the protein and a bound ligand within the active site to define the pharmacophoric features.[7][10] It provides a more direct map of the features required for molecular recognition.

Part 2: A Step-by-Step Workflow for Ligand-Based Pharmacophore Modeling

When high-resolution structural data of a target is elusive, a ligand-based approach is the method of choice. The quality of the resulting model is critically dependent on the quality and diversity of the input ligand set.

Experimental Protocol: Ligand-Based Model Generation
  • Ligand Set Compilation and Partitioning :

    • Action: Curate a dataset of 3-amino-pyridin-2-one derivatives with a wide range of biological activities (e.g., from pIC50 5 to 9). A broad activity spectrum is crucial for generating a statistically robust model.

    • Causality: A diverse set of active compounds ensures that the identified pharmacophore is truly representative of the essential features for activity, rather than being biased by a single chemical series.

    • Procedure: Divide the dataset into a training set (~70-80% of the compounds) used to generate the model, and a test set (~20-30%) used for external validation.[11] The division should ensure that both sets contain a similar distribution of activity and structural diversity.

  • Conformational Analysis :

    • Action: Generate a diverse set of low-energy 3D conformations for each molecule in the training set.

    • Causality: Ligands are flexible and the bioactive conformation (the one adopted when bound to the target) may not be the global minimum energy state.[5] Exploring the conformational space is essential to identify this bioactive conformation.

    • Procedure: Utilize a conformational search algorithm (e.g., Best Quality setting in Discovery Studio or ConfGen in MOE) to generate a representative ensemble of conformers for each ligand.

  • Common Feature Pharmacophore Generation :

    • Action: Identify the common chemical features present in the most active molecules of the training set using algorithms like HipHop or HypoGen.[12]

    • Causality: These algorithms align the conformers of active molecules and identify spatial arrangements of pharmacophoric features that are common among them, leading to one or more pharmacophoric hypotheses.

    • Procedure: The HypoGen algorithm, for instance, generates hypotheses and scores them based on their ability to correlate with the observed biological activity and their complexity. The top-scoring hypothesis is selected for further validation.

  • Hypothesis Validation (Self-Validating System) :

    • Action: Rigorously validate the selected pharmacophore hypothesis to ensure its statistical significance and predictive power.

    • Causality: Validation is the most critical step to build trustworthiness in a model. It ensures the model is not a result of chance correlation and can accurately distinguish active from inactive compounds.[13]

    • Procedure:

      • Cost Analysis (Internal Validation): Analyze the cost parameters from the hypothesis generation. A high cost difference between the null cost (lowest possible) and the total cost of the final hypothesis indicates a statistically significant model.[14]

      • Fischer's Randomization Test: The biological activities of the training set molecules are scrambled multiple times to generate random hypotheses. If the original hypothesis has a significantly better score than the random ones (e.g., at a 95% confidence level), it is considered robust.[14]

      • Test Set Validation (External Validation): The model's predictive power is assessed using the independent test set.[15] The model should be able to accurately predict the activity of the test set compounds, which were not used in its creation. A good correlation between experimental and predicted activities is desired.[11]

LigandBasedWorkflow cluster_prep 1. Data Preparation cluster_model 2. Model Generation cluster_validation 3. Rigorous Validation LigandSet Compile Ligand Dataset (Diverse Activities) Partition Partition into Training Set & Test Set LigandSet->Partition Conformers Generate 3D Conformers Partition->Conformers Training Set TestSet External Test Set Prediction Partition->TestSet Test Set HypoGen Generate Pharmacophore Hypotheses (e.g., HypoGen) Conformers->HypoGen Cost Cost Analysis HypoGen->Cost Fischer Fischer's Randomization Cost->Fischer Fischer->TestSet Validated Validated Pharmacophore Model TestSet->Validated VirtualScreening Virtual Screening of Compound Libraries Validated->VirtualScreening Use for Screening StructureBasedWorkflow cluster_prep 1. Target Preparation cluster_model 2. Model Generation cluster_validation 3. Refinement & Validation PDB Obtain PDB Structure (Protein-Ligand Complex) Clean Prepare Protein (Add Hydrogens, Clean Geometry) PDB->Clean Analyze Analyze Binding Site Interactions (H-bonds, etc.) Clean->Analyze Generate Generate Pharmacophore Features from Interactions Analyze->Generate Refine Refine Features (Prune, Merge) Generate->Refine ValidateDB Validate via Database Screen (Enrichment Factor, ROC) Refine->ValidateDB DecoyDB Prepare Decoy Database DecoyDB->ValidateDB Validated Validated Pharmacophore Model ValidateDB->Validated VirtualScreening Virtual Screening of Compound Libraries Validated->VirtualScreening Use for Screening

Sources

Methodological & Application

Synthesis protocol for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Executive Summary

This guide details the optimized synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (CAS: 1314228-36-8). This scaffold is a critical pharmacophore in the synthesis of Bruton’s Tyrosine Kinase (BTK) inhibitors, most notably Evobrutinib (M2951) .

The protocol addresses the primary synthetic challenge: Regioselectivity during the alkylation of the 2-pyridone core.[1] By manipulating solvent polarity and cation counter-ions, this method maximizes N-alkylation over the competing O-alkylation, eliminating the need for complex chromatographic separations.

Retrosynthetic Analysis & Strategy

The synthesis is designed as a linear, two-step process starting from the commercially available 3-nitropyridin-2-one .

  • Step 1 (Critical): Nucleophilic substitution (

    
    ) to introduce the fluoroethyl tail.
    
  • Step 2: Chemoselective reduction of the nitro group to the primary amine.

Strategic Logic: We utilize the Ambident Nucleophile nature of the pyridone anion. Under thermodynamic control in polar aprotic solvents (DMF), the N-alkylation is favored over O-alkylation due to the greater stability of the resulting amide-like carbonyl system compared to the imidate ester.

Visual Workflow (Graphviz)

Synthesis_Workflow Figure 1: Synthetic Pathway for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one SM 3-Nitropyridin-2-one (Starting Material) Step1 Step 1: N-Alkylation K2CO3, DMF, 60°C (Favors N-isomer) SM->Step1 Reagent1 1-Bromo-2-fluoroethane (Alkylation Agent) Reagent1->Step1 Inter Intermediate 1: 1-(2-Fluoroethyl)-3-nitropyridin-2-one Step2 Step 2: Reduction H2, Pd/C, MeOH (Clean conversion) Inter->Step2 Product Target: 3-Amino-1-(2-fluoroethyl)-2-pyridone Step1->Inter SN2 Reaction >10:1 N/O Ratio Step2->Product Hydrogenation

Detailed Experimental Protocols

Step 1: Regioselective N-Alkylation

Objective: Install the fluoroethyl chain at the N1 position while suppressing O-alkylation.

Reagents:

  • 3-Nitropyridin-2-one (1.0 eq)

  • 1-Bromo-2-fluoroethane (1.2 eq) [Warning: Severe Alkylating Agent ]

  • Potassium Carbonate (

    
    ) (2.0 eq)
    
  • Solvent: N,N-Dimethylformamide (DMF) [Anhydrous]

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with 3-nitropyridin-2-one and anhydrous DMF (concentration ~0.5 M).

  • Deprotonation: Add

    
     in one portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution will turn yellow/orange as the pyridone anion forms.
    
  • Addition: Add 1-bromo-2-fluoroethane dropwise via syringe.

  • Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) or LCMS.

    • Checkpoint: Target mass

      
      .
      
  • Workup:

    • Cool to RT. Pour the mixture into ice-cold water (5x reaction volume).

    • Extract with Ethyl Acetate (3x).[2][3]

    • Wash combined organics with LiCl (5% aq) to remove residual DMF, followed by brine.

    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallize from Ethanol/Heptane or perform flash chromatography (Gradient: 0-60% EtOAc in Hexanes).

Scientific Insight (Causality): Why


 and DMF?
  • Solvent: DMF solvates the

    
     cation well, leaving the pyridone anion "naked" and reactive.
    
  • Regiochemistry: While the oxygen is more electronegative (harder nucleophile), the nitrogen (softer nucleophile) attack yields the thermodynamically stable amide. High temperatures (>100°C) can promote O-alkylation or decomposition; 60°C is the "Goldilocks" zone for kinetic N-alkylation.

Step 2: Nitro Group Reduction

Objective: Reduce the nitro group to an amine without defluorinating the alkyl chain.

Reagents:

  • 1-(2-Fluoroethyl)-3-nitropyridin-2-one (Intermediate 1)

  • 10% Palladium on Carbon (Pd/C) (10 wt% loading)

  • Hydrogen Gas (

    
    ) (Balloon pressure)
    
  • Solvent: Methanol (MeOH)

Protocol:

  • Setup: Dissolve Intermediate 1 in MeOH (0.2 M) in a flask suitable for hydrogenation.

  • Catalyst: Carefully add 10% Pd/C under an inert atmosphere (

    
     or Ar). Safety: Pd/C is pyrophoric when dry.
    
  • Hydrogenation: Purge the vessel with

    
     gas (balloon). Stir vigorously at RT for 2–4 hours.
    
  • Monitoring: Monitor by LCMS for the disappearance of the nitro peak (187.1) and appearance of the amine (

    
    ).
    
  • Workup:

    • Filter the mixture through a pad of Celite to remove the catalyst.

    • Wash the pad with MeOH.

    • Concentrate the filtrate to dryness.

  • Yield: The product is typically obtained as a light tan solid in >90% yield and often requires no further purification.

Alternative Method (If defluorination is observed): If trace defluorination occurs (rare with alkyl fluorides), switch to Iron reduction :

  • Reagents: Fe powder (5 eq),

    
     (5 eq), EtOH/Water (4:1), Reflux 2h.
    

Data Summary & Quality Control

ParameterSpecificationNotes
Appearance Off-white to tan solidOxidizes slowly in air; store under

.
LCMS (ESI+) 157.15 m/z

Main peak.
1H NMR (DMSO-d6)

6.8 (m, 1H), 6.5 (d, 1H), 6.0 (t, 1H)
Pyridone ring protons.
1H NMR (Alkyl)

4.6 (dt, 2H), 4.2 (dt, 2H)
Characteristic splitting of

.
19F NMR

-220 to -225 ppm
Diagnostic for alkyl fluoride.

Troubleshooting Guide

Use the following logic tree to resolve common synthetic issues.

Troubleshooting Figure 2: Troubleshooting Decision Tree Start Issue Detected Check1 Is Conversion Low (<50%)? Start->Check1 Check2 Is O-Alkylated Product High? Check1->Check2 No Sol1 Increase Temp to 80°C Check Reagent Quality Check1->Sol1 Yes Check3 Is Defluorination occurring? Check2->Check3 No Sol2 Switch Solvent to DMF/THF mix Lower Temp to 40°C Check2->Sol2 Yes Sol3 Switch from Pd/C to Fe/NH4Cl Avoid acidic conditions Check3->Sol3 Yes

Safety & Handling

  • 1-Bromo-2-fluoroethane: This is a potent alkylating agent. It mimics the structure of mustard gases. Double-gloving and use of a fume hood are mandatory. Quench all glassware and syringes with dilute NaOH before removal from the hood.

  • Nitro Compounds: While 3-nitropyridin-2-one is stable, nitro intermediates can be energetic. Avoid heating the dry solid.

  • Hydrogenation: Ensure proper grounding to prevent static discharge when handling dry Pd/C in the presence of methanol vapors.

References

  • Evobrutinib Discovery: Haselmayer, P., et al. "Discovery of Evobrutinib: An Oral, Potent, and Highly Selective, Covalent Bruton’s Tyrosine Kinase (BTK) Inhibitor."[4] Journal of Medicinal Chemistry, 2019. Link

  • Pyridone Alkylation Selectivity: Hao, X., et al. "Mild and Regioselective N-Alkylation of 2-Pyridones in Water." Organic Letters, 2015.[5] Link

  • General BTK Inhibitor Synthesis: Merck Patent GmbH. "Process for the preparation of BTK inhibitors." WO2013067274. Link

Sources

Using 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one as a Versatile Scaffold in Targeted Therapeutics and Molecular Imaging

Introduction & Structural Rationale

In modern rational drug design, the selection of a core building block dictates the pharmacokinetic (PK) and pharmacodynamic (PD) trajectory of a therapeutic program. 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a highly specialized, ligand-efficient scaffold that merges three critical pharmacophoric elements:

  • The Pyridin-2-one Core: Acts as an excellent hydrogen-bond acceptor/donor system, frequently utilized to anchor molecules into kinase hinges or epigenetic bromodomains[1].

  • The 3-Amino Group: Provides a highly reactive vector for synthetic expansion (e.g., amide, urea, or sulfonamide coupling), allowing for rapid library generation.

  • The N-(2-Fluoroethyl) Substituent: The incorporation of a fluorine atom serves multiple causal roles. It acts as a bioisostere for an ethyl or hydroxyl group, significantly increasing lipophilicity and membrane permeability while blocking cytochrome P450-mediated N-dealkylation. Furthermore, the strong electron-withdrawing nature of fluorine modulates the pKa of the pyridone system, optimizing its hydrogen-bonding network within the target protein's binding pocket.

Application 1: Epigenetic Inhibitor Design (SMARCA2/4 Antagonists)

Mutations in the SMARCA4 gene are prevalent in various aggressive cancers, creating a synthetic lethal dependency on its paralog, SMARCA2. Inhibiting SMARCA2 in these mutant cells selectively drives tumor apoptosis. The pyridin-2-one core has emerged as a privileged scaffold for SMARCA2 bromodomain antagonists[1].

When utilizing 3-amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one, the pyridone carbonyl and the extended amide (formed at the 3-amino position) engage in critical bidentate hydrogen bonding with the conserved asparagine residue in the SMARCA2 bromodomain. The 2-fluoroethyl group occupies an adjacent hydrophobic sub-pocket, displacing high-energy water molecules and driving binding affinity through the hydrophobic effect.

Pathway A SMARCA4 Loss/Mutation in Cancer Cells B Dependency on SMARCA2 for Chromatin Remodeling A->B C Pyridin-2-one Inhibitor Binding (Bromodomain) B->C Therapeutic Target D Chromatin Condensation at Oncogenic Enhancers C->D Inhibition E Tumor Cell Apoptosis & Growth Arrest D->E

Mechanism of action for pyridin-2-one-based SMARCA2 inhibitors in SMARCA4-mutant cancers.

Application 2: Positron Emission Tomography (PET) Tracer Development

Beyond therapeutics, this scaffold is highly valuable in molecular imaging. By substituting the stable


 atom with the positron-emitting 

isotope, the molecule is transformed into a PET radiotracer. The 2-[

]fluoroethyl motif is a gold standard in radiochemistry due to its high in vivo stability against defluorination compared to fluoromethyl groups, ensuring high tumor-to-background contrast without bone uptake of free

[2]. This allows researchers to use the exact same chemical structure for both the therapeutic drug and its companion diagnostic PET tracer.

Quantitative Data & Scaffold Profiling

The physicochemical properties of this building block make it an ideal starting point for central nervous system (CNS) and oncology targets[3].

Table 1: Physicochemical Properties & Rationale

Property Value Rationale / Impact
Molecular Weight 156.16 g/mol Highly ligand-efficient low-MW scaffold. Leaves ample "molecular weight budget" for elaboration.
Hydrogen Bond Donors 1 (Amino group) Facilitates critical target interactions without violating Lipinski's rules.
Hydrogen Bond Acceptors 2 (Carbonyl, Fluoro) Engages in bidentate anchoring within kinase/epigenetic pockets.

| LogP (Estimated) | ~0.8 - 1.2 | Optimal baseline lipophilicity for eventual Blood-Brain Barrier (BBB) penetration. |

Table 2: Comparative Advantages of the Fluoroethyl Motif

Structural Motif Metabolic Stability Target Affinity Impact PET Utility
-CH₂CH₃ (Ethyl) Low (Prone to CYP450 oxidation) Baseline None

| -CH₂CH₂F (Fluoroethyl) | High (Blocks oxidation) | Enhanced via fluorophilic interactions | Excellent (via [


] substitution) |

Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling at the 3-Amino Position

Expertise Note: The 3-amino group on an electron-deficient pyridin-2-one ring is a relatively poor nucleophile. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics and low yields. HATU is explicitly chosen here because it forms a highly reactive 7-azabenzotriazole active ester, accelerating the reaction and minimizing epimerization of chiral carboxylic acid partners.

G A 3-Amino-1-(2-fluoroethyl) pyridin-2-one C HATU, DIPEA, DMF (Coupling) A->C B Carboxylic Acid Partner B->C D Amide Intermediate C->D RT, 2h E Purification (Prep-HPLC) D->E F Final Inhibitor E->F >95% Purity

Workflow for the synthesis of targeted inhibitors via HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Activation: In an oven-dried 20 mL scintillation vial, dissolve the chosen carboxylic acid (1.1 eq, 0.55 mmol) and HATU (1.2 eq, 0.60 mmol) in anhydrous DMF (3.0 mL).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol). Stir at room temperature for 15 minutes to ensure complete formation of the active ester. The solution will typically turn pale yellow.

  • Coupling: Add 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (1.0 eq, 0.50 mmol) in a single portion. Stir the reaction mixture at room temperature under a nitrogen atmosphere.

  • Self-Validating QC (LC-MS): At t = 2 hours, withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile/Water (1:1), and analyze via LC-MS. Validation threshold: The reaction is deemed complete when the starting material peak (m/z [M+H]⁺ = 157.08) is <5% relative to the product peak. If incomplete, add an additional 0.2 eq of HATU and stir for 1 hour.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF) and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via reverse-phase Prep-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to yield the final compound.

Protocol B: Formulation and Quality Control of [ ]-Radiotracers

When utilizing the [


] variant of this scaffold synthesized via late-stage nucleophilic aliphatic substitution, rigorous self-validating QC is required before in vivo application[2].
  • Radio-HPLC Analysis: Inject an aliquot of the formulated tracer onto an analytical radio-HPLC system. The radiochemical purity (RCP) must be >95%. The identity of the radiotracer is self-validated by co-injecting the "cold" (non-radioactive

    
    ) reference standard; the UV peak of the cold standard must perfectly co-elute with the radioactive peak of the tracer.
    
  • Specific Activity Calculation: Calculate the specific activity (GBq/µmol) by dividing the radioactivity of the peak by the mass (determined via the UV peak area against a standard curve). A specific activity of >30 GBq/µmol is required to prevent receptor saturation.

  • Formulation: Dilute the purified tracer in sterile 0.9% saline containing <10% ethanol to ensure physiological compatibility for intravenous injection.

References

  • PubChem Compound Summary for CID 15692208: 3-Amino-1-methyl-1,2-dihydropyridin-2-one (Proxy for structural baseline properties). National Center for Biotechnology Information. Available at:[Link]

  • Pyridin-2-one compounds as SMARCA2 antagonists (Patent CN112739690A): Google Patents.
  • Preclinical PET imaging of HIP/PAP using 1'-18F-fluoroethyl-β-D-lactose: National Institutes of Health (PMC4249826). Available at:[Link]

Sources

Application Note: Scalable Manufacturing of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a highly valuable fluorinated heterocyclic building block. The 2-pyridone core, coupled with an 18F-compatible fluoroethyl moiety, makes this scaffold indispensable in the development of novel kinase inhibitors and Positron Emission Tomography (PET) imaging agents.

This application note details a robust, scalable, and self-validating two-step manufacturing protocol. By leveraging thermodynamic control during the alkylation phase and chemoselective catalytic hydrogenation during the reduction phase, this process overcomes the classic challenges of ambident nucleophilicity and ensures high-purity yields suitable for advanced drug development.

Mechanistic Rationale & Regioselectivity

The primary chemical challenge in synthesizing N-alkylated 2-pyridones is the inherent tautomerism between the 2-pyridone and 2-hydroxypyridine forms. This creates an ambident nucleophile capable of undergoing both N-alkylation and O-alkylation[1].

While recent academic methodologies have explored complex deoxygenation processes to force N-alkylation[2], scalable industrial manufacturing relies on manipulating the kinetic and thermodynamic pathways of the reaction. Using hard electrophiles or silver salts in non-polar solvents typically drives the reaction toward the undesired O-alkylated product via kinetic control. Conversely, utilizing a soft electrophile (like 1-bromo-2-fluoroethane) combined with a carbonate base in a polar aprotic solvent shifts the reaction toward the desired N-alkylated product via thermodynamic control.

Mechanism Tautomer 2-Pyridone ⇌ 2-Hydroxypyridine (Ambident Nucleophile) HardCond Hard Electrophile / Ag+ Salts Non-Polar Solvent Tautomer->HardCond Kinetic Control SoftCond Soft Electrophile (R-Br) K2CO3 / Polar Aprotic (DMF) Tautomer->SoftCond Thermodynamic Control O_Alk O-Alkylation (Undesired Side Product) HardCond->O_Alk N_Alk N-Alkylation (Desired Pathway) SoftCond->N_Alk

Figure 1: Reaction conditions dictating N- vs. O-alkylation regioselectivity.

Process Optimization Data

To establish a self-validating system, the alkylation step was rigorously optimized. As shown in Table 1 , the causality of base and solvent selection directly impacts the regiochemical outcome. Potassium carbonate (K₂CO₃) in N,N-Dimethylformamide (DMF) at 60°C provides the optimal thermal energy to overcome the activation barrier for N-alkylation while preventing the E2 elimination of the fluoroalkylating agent.

Table 1: Optimization of Alkylation Conditions (100 mmol scale)

EntryBase (1.5 eq)SolventTemp (°C)N:O Ratio (HPLC)Yield of N-Isomer (%)Causality / Observation
1Ag₂CO₃Toluene801:418Ag⁺ coordinates N, forcing O-alkylation.
2Cs₂CO₃MeCN605:172Good ratio, but poor solubility limits scale-up.
3K₂CO₃DMF258:165High selectivity, but kinetically too slow.
4 K₂CO₃ DMF 60 12:1 88 Optimal thermodynamic control.
5NaHTHF0 to 253:155Strong base causes partial E2 elimination of R-Br.

Manufacturing Workflow

Workflow SM 3-Nitropyridin-2(1H)-one (Starting Material) Step1 Step 1: N-Alkylation 1-Bromo-2-fluoroethane K2CO3, DMF, 60°C SM->Step1 Int 1-(2-Fluoroethyl)-3-nitro pyridin-2(1H)-one (Intermediate) Step1->Int Step2 Step 2: Hydrogenation H2 (50 psi), 10% Pd/C MeOH, 25°C Int->Step2 API 3-Amino-1-(2-fluoroethyl) pyridin-2(1H)-one (Target Product) Step2->API

Figure 2: Two-step scalable manufacturing workflow for the target compound.

Detailed Experimental Protocols

Phase 1: Regioselective N-Fluoroethylation

Scientific Causality: DMF is selected for its high dielectric constant, which effectively solvates the potassium cation. This leaves the pyridone anion "naked" and highly nucleophilic, maximizing the efficiency of the S_N2 displacement on 1-bromo-2-fluoroethane.

  • Reactor Charging: Charge a 10 L jacketed glass reactor with 3-nitropyridin-2(1H)-one (1.0 kg, 7.14 mol) and anhydrous DMF (5.0 L) under a nitrogen atmosphere. Agitate at 200 rpm until a homogenous solution is achieved.

  • Base Addition: Add finely powdered K₂CO₃ (1.48 kg, 10.7 mol, 1.5 eq) in portions over 15 minutes. Note: A mild exotherm will occur. Maintain the internal temperature below 30°C using the cooling jacket.

  • Alkylation: Add 1-bromo-2-fluoroethane (1.0 kg, 7.85 mol, 1.1 eq) dropwise via an addition funnel over 30 minutes.

  • Heating: Heat the reaction mixture to 60°C and stir for 12 hours.

  • In-Process Control (IPC) - Self-Validation: Sample the reaction mixture and analyze via HPLC (C18 column, MeCN/H₂O gradient). Do not proceed until the starting material is <1.0% and the N:O isomer ratio is ≥10:1.

  • Workup & Isolation: Cool the reactor to 20°C and quench by slowly adding purified water (15.0 L). The intermediate precipitates as a yellow solid. Filter the suspension, wash the filter cake with cold water (3 x 2 L) to remove residual DMF and inorganic salts, and dry under vacuum at 45°C to a constant weight.

Phase 2: Chemoselective Catalytic Hydrogenation

Scientific Causality: The reduction of the nitro group must be performed without cleaving the newly installed fluoroethyl group. Because the C-F bond possesses an exceptionally high bond dissociation energy (~116 kcal/mol)[3], standard palladium-on-carbon (Pd/C) hydrogenation conditions are entirely chemoselective for the nitro group, preventing unwanted defluorination.

  • Reactor Setup: Charge a 20 L Hastelloy autoclave with the intermediate 1-(2-fluoroethyl)-3-nitropyridin-2(1H)-one (1.0 kg, 5.37 mol) and HPLC-grade Methanol (10.0 L).

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 100 g) under a continuous argon sweep to prevent the ignition of methanol vapors.

  • Purging: Seal the autoclave, purge with nitrogen (3 x 30 psi), and then purge with hydrogen gas (3 x 30 psi).

  • Reduction: Pressurize the reactor with hydrogen gas to 50 psi and initiate agitation at 400 rpm. Maintain the internal temperature at strictly 25°C using the cooling jacket, as the nitro reduction is highly exothermic.

  • In-Process Control (IPC) - Self-Validation: Monitor the hydrogen uptake mass flow meter. Once uptake ceases (typically 4-6 hours), sample the mixture for HPLC analysis. The reaction is complete when the nitro intermediate is <0.5%.

  • Filtration: Vent the hydrogen and purge the reactor with nitrogen (3 x 30 psi). Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Safety Critical: Do not allow the catalyst filter cake to dry out in the presence of air to prevent fires.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Ethanol/Heptane to afford 3-amino-1-(2-fluoroethyl)pyridin-2(1H)-one as an off-white crystalline solid.

References

  • Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. Organic Letters, 17(14), 3382–3385. URL: [Link]

  • Wang, N., et al. (2024). P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones via Direct Deoxygenation of α-Keto Esters. The Journal of Organic Chemistry, 89(6), 3657-3665. URL: [Link]

  • Long, M., et al. (2021). Perfluorooctane sulfonate (PFOS) Removal with Pd0/nFe0 Nanoparticles: Adsorption or Aqueous Fe-complexation, Not Transformation? ResearchGate / Journal of Hazardous Materials. URL: [Link]

Sources

Application Note: Advanced Reagents and Protocols for the Fluorination of Ethyl-Substituted Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Detailed Application Notes and Protocols.

Introduction & Strategic Rationale

The strategic incorporation of fluorine into heterocycles is a cornerstone of modern drug discovery. For pyridinone scaffolds—frequently utilized as bioisosteres for amides and kinase hinge-binding motifs—the addition of an ethyl group provides tunable lipophilicity and steric bulk. However, functionalizing these ethyl-substituted pyridinones with fluorine presents a significant synthetic challenge due to competing regioselectivity and the tautomeric nature of the pyridin-2(1H)-one core.

This application note provides an authoritative guide to the selective fluorination of ethyl-substituted pyridinones. By leveraging specific reagents—Selectfluor for electrophilic monofluorination, DFMS for radical difluoromethylation, and DAST for deoxyfluorination—chemists can predictably functionalize these privileged scaffolds while maintaining strict control over reaction causality and product validation.

Mechanistic Insights into Fluorination Reagents

The selection of a fluorinating reagent must be dictated by the electronic environment of the ethyl-pyridinone substrate and the desired substitution pattern.

Electrophilic Monofluorination: Selectfluor

Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a shelf-stable, electrophilic N–F reagent. For substrates like 4-ethylpyridin-2(1H)-one, the weakly electron-donating inductive effect of the ethyl group activates the C3 and C5 positions toward electrophilic attack. Recent methodologies demonstrate that conducting this reaction in aqueous media (e.g.,


) is critical[1]. Water not only solubilizes the Selectfluor but also modulates its electrophilicity via hydrogen bonding, preventing over-fluorination and the formation of intractable tar byproducts commonly seen in neat organic solvents.
Radical Difluoromethylation: DFMS (Baran's Reagent)

When the goal is to introduce a difluoromethyl (


) group, Zinc difluoromethanesulfinate (DFMS) is the reagent of choice. Under oxidative conditions using tert-butyl hydroperoxide (TBHP), DFMS generates a nucleophilic 

radical[2]. Because the radical is nucleophilic, it selectively attacks the most electron-deficient positions of the heteroarene. The addition of Trifluoroacetic Acid (TFA) is a mechanistic necessity here; it protonates the pyridinone, significantly lowering its Lowest Unoccupied Molecular Orbital (LUMO) and accelerating the radical addition.
Nucleophilic Deoxyfluorination: DAST

To convert the pyridinone core into a 2-fluoropyridine derivative, (Diethylamino)sulfur trifluoride (DAST) is utilized. This reagent targets the hydroxypyridine tautomer. The reaction must be maintained at cryogenic temperatures (-78 °C) to prevent the highly exothermic elimination pathways that lead to decomposition.

Quantitative Data Presentation

The following table summarizes the operational parameters and expected outcomes for the primary fluorination strategies applied to ethyl-substituted pyridinones.

Reagent SystemReaction TypeTarget PositionTypical YieldKey Reaction Conditions
Selectfluor /

Electrophilic MonofluorinationC3 or C5 C–H65–85%

(1:1), RT, 12–24 h, Open flask
DFMS / TBHP / TFARadical DifluoromethylationElectron-deficient C–H50–75%DCM/

, RT, 24 h, Vigorous biphasic stirring
DAST Nucleophilic DeoxyfluorinationC=O

C–F
40–60%DCM, -78 °C to RT, Strict anhydrous conditions

Fluorination Strategy Workflow

FluorinationWorkflow Start Ethyl-Substituted Pyridinone Decision Desired Fluorination Pathway? Start->Decision Mono Electrophilic Monofluorination Decision->Mono Add -F Di Radical Difluoromethylation Decision->Di Add -CF2H Deoxy Nucleophilic Deoxyfluorination Decision->Deoxy Replace =O with -F Selectfluor Selectfluor in H2O/CHCl3 Targets C3/C5 C-H Mono->Selectfluor DFMS DFMS + TBHP + TFA Targets Electron-Deficient C-H Di->DFMS DAST DAST in DCM (-78°C) Converts C=O to C-F Deoxy->DAST

Workflow for selecting fluorination reagents for ethyl-substituted pyridinones.

Detailed Experimental Protocols

Protocol A: Regioselective Aqueous Monofluorination using Selectfluor

Designed for the synthesis of 5-fluoro-4-ethylpyridin-2(1H)-one.

Causality & Rationale: Traditional electrophilic fluorinations in acetonitrile often yield complex mixtures of mono- and di-fluorinated products. By utilizing a biphasic


 system, Selectfluor is partitioned effectively, and the transition state is stabilized by aqueous solvation, driving strict regiocontrol[1].

Step-by-Step Methodology:

  • Preparation: In a 50 mL round-bottom flask, dissolve 4-ethylpyridin-2(1H)-one (1.0 mmol, 123 mg) in

    
     (5.0 mL).
    
  • Reagent Addition: In a separate vial, dissolve Selectfluor (1.2 mmol, 425 mg) in deionized

    
     (5.0 mL). Add the aqueous Selectfluor solution dropwise to the organic layer under vigorous stirring at room temperature.
    
  • Reaction Progression: Stir the biphasic mixture open to the air for 12–24 hours. Causality: Vigorous stirring is mandatory to ensure adequate interfacial surface area for the mass transfer of the fluorinating agent.

  • Workup: Dilute the mixture with saturated aqueous NaCl (10 mL) and extract with Dichloromethane (DCM) (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Self-Validating System (Analysis): Before column chromatography, analyze the crude mixture via

    
     NMR. The protocol is validated if a distinct, single resonance appears between -130 ppm and -165 ppm , confirming successful monofluorination without over-reaction.
    
Protocol B: Direct C–H Difluoromethylation using DFMS

Designed for the late-stage functionalization of 1-ethylpyridin-2(1H)-one.

Causality & Rationale: The generation of the


 radical requires precise oxidative control. Adding TBHP dropwise prevents the rapid depletion of the DFMS reagent. TFA is added to protonate the pyridinone, lowering its LUMO and making it a highly receptive trap for the nucleophilic radical[2].

Step-by-Step Methodology:

  • Preparation: To a 20 mL glass vial equipped with a magnetic stir bar, add 1-ethylpyridin-2(1H)-one (1.0 mmol, 123 mg) and Zinc difluoromethanesulfinate (DFMS) (3.0 mmol, 885 mg).

  • Solvent & Acid Addition: Suspend the solids in a mixture of DCM (4.0 mL) and

    
     (1.6 mL). Add Trifluoroacetic acid (TFA) (1.0 mmol, 76 
    
    
    
    L) in one portion.
  • Radical Initiation: Cool the vial to 0 °C. Slowly add TBHP (70% in water, 5.0 mmol, 0.7 mL) dropwise over 10 minutes. Causality: Exothermic radical generation must be controlled to prevent the dimerization of

    
     radicals.
    
  • Reaction Progression: Allow the reaction to warm to room temperature and stir vigorously for 24 hours. If conversion is incomplete (monitored by TLC), a second bolus of DFMS (1.5 mmol) and TBHP (2.5 mmol) can be added.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the TFA. Extract with DCM (
    
    
    
    mL), dry over
    
    
    , and concentrate.
  • Self-Validating System (Analysis): Validate the protocol via

    
     and 
    
    
    
    NMR. The installed
    
    
    group acts as an internal diagnostic probe, presenting a characteristic triplet in the
    
    
    NMR (~6.5–7.5 ppm,
    
    
    Hz)
    and a corresponding doublet in the
    
    
    NMR (~ -115 ppm,
    
    
    Hz)
    .

References

  • Zhou, G., Tian, Y., & Dan, W. (2018). Selective Fluorination of 4-Substituted 2-Aminopyridines and Pyridin-2(1H)-ones in Aqueous Solution. Organic Letters, 20(18), 5621-5625. URL: [Link]

  • Fujiwara, Y., Dixon, J. A., Rodriguez, R. A., & Baran, P. S. (2012). A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society, 134(3), 1494–1497. URL: [Link]

Sources

Application Notes and Protocols for the Handling and Storage of Light-Sensitive Fluorinated Pyridinones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Proper Handling for Fluorinated Pyridinones

The strategic incorporation of fluorine into the pyridinone scaffold has become a pivotal strategy in modern drug discovery. This modification can significantly enhance a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[1][2][3] However, these valuable chemical attributes often come with a heightened sensitivity to light. Photodegradation is a critical concern, as it can lead to a loss of potency, the formation of impurities, and potentially toxic byproducts.[4][5] This can compromise experimental results, jeopardize the integrity of drug development programs, and pose safety risks.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling and storage protocols for light-sensitive fluorinated pyridinones. Adherence to these protocols is essential to ensure the stability, purity, and safety of these valuable compounds.

Understanding the Photochemical Instability of Fluorinated Pyridinones

The photosensitivity of fluorinated pyridinones arises from their electron-rich aromatic structure, which can absorb energy from light, particularly in the UV and blue regions of the spectrum.[4][5] This absorption can excite the molecule to a higher energy state, initiating a cascade of chemical reactions that lead to degradation. The presence of fluorine atoms can further influence the electronic properties of the pyridinone ring, in some cases exacerbating this light sensitivity.[6]

Common photodegradation pathways for similar aromatic structures include dehalogenation (cleavage of the carbon-fluorine bond), ring opening, and the formation of various photoproducts such as Dewar pyridinones.[7] It is crucial to assume that any novel fluorinated pyridinone is light-sensitive until proven otherwise through rigorous stability testing.

Core Principles for Handling and Storage

The fundamental principle for managing light-sensitive fluorinated pyridinones is the exclusion of light . This principle should be applied at every stage of the compound's lifecycle, from receipt and initial storage to experimental use and final disposal.

Receiving and Initial Inspection

Upon receiving a shipment of a fluorinated pyridinone, it is imperative to inspect the packaging for any signs of damage that could compromise its integrity.[8] The compound should be immediately transferred to a designated light-protected storage area.

Storage Conditions

Proper storage is the cornerstone of maintaining the long-term stability of photosensitive compounds. The following conditions are recommended:

  • Primary Containers: Always store fluorinated pyridinones in amber glass vials or other opaque containers that block UV and visible light.[9][10] If the compound is supplied in a clear container, it should be immediately transferred to a suitable light-blocking vial.

  • Secondary Containment: For an added layer of protection, place the primary container inside a dark-colored secondary container or wrap it in aluminum foil.[5][9]

  • Temperature and Humidity: Store compounds at the recommended temperature, typically ranging from -20°C to 25°C, depending on the specific compound's stability profile.[10] Some highly reactive intermediates may require storage at -20°C or below.[10] Avoid areas with high humidity, as moisture can also contribute to degradation.[11]

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert atmosphere of nitrogen or argon can prevent oxidative degradation.[10][11]

Parameter Recommended Condition Rationale
Light Exposure Minimal to nonePrevents photodegradation.
Primary Container Amber glass or opaque vialsBlocks UV and visible light.[9][10]
Temperature As specified by the manufacturer (typically -20°C to 25°C)Slows down chemical degradation rates.[10]
Humidity LowMinimizes hydrolysis and other moisture-related degradation.[11]
Atmosphere Inert gas (e.g., Nitrogen, Argon) for highly sensitive compoundsPrevents oxidation.[10][11]

Laboratory Handling Protocols

All manipulations of light-sensitive fluorinated pyridinones should be conducted in a manner that minimizes light exposure.

Designated Work Area

Whenever possible, work with these compounds in a dedicated, low-light area.[9] The use of red or yellow safe lights, which have longer wavelengths and are less energetic, can help to minimize photodegradation during handling.[4][5]

Personal Protective Equipment (PPE)

Given that many fluorinated pyridinones may have cytotoxic or other hazardous properties, appropriate PPE is mandatory. This includes, but is not limited to:

  • A lab coat or gown.[8][12]

  • Two pairs of nitrile gloves, in compliance with ASTM D6978 standards.[12]

  • Safety glasses or goggles.

  • For powdered substances, a certified respirator may be necessary to prevent inhalation.[13]

Weighing and Solution Preparation
  • Weighing: When weighing solid compounds, do so in a darkened room or under subdued lighting. Minimize the time the container is open.

  • Solution Preparation: Prepare solutions in amber volumetric flasks or flasks wrapped in aluminum foil.[5] If a clear container must be used for visualization, ensure the process is as brief as possible.

Experimental Workflow for Handling Photosensitive Fluorinated Pyridinones

The following diagram illustrates a recommended workflow for handling light-sensitive fluorinated pyridinones in a research setting.

experimental_workflow Experimental Workflow for Photosensitive Compounds cluster_storage Storage cluster_handling Handling & Preparation cluster_experiment Experimentation cluster_disposal Disposal storage Store in Dark, Cold, & Dry Conditions weigh Weigh in Low-Light Environment storage->weigh Retrieve Compound dissolve Dissolve in Amber Glassware or Foil-Wrapped Container weigh->dissolve Transfer for Solution Prep reaction Conduct Experiment with Light Protection dissolve->reaction Introduce to Reaction Vessel analysis Analyze Samples Promptly (Protect from Light) reaction->analysis Collect Samples waste Dispose of as Hazardous Waste reaction->waste Post-Reaction analysis->waste Post-Analysis

Caption: Workflow for handling light-sensitive compounds.

Stability Testing Protocols

To ensure the integrity of experimental data, it is crucial to determine the stability of fluorinated pyridinones under your specific experimental conditions. Stability testing helps to establish appropriate storage methods and shelf-life expectations.[]

Forced Degradation Studies

Forced degradation, or stress testing, is a valuable tool for understanding the degradation pathways of a compound.[15][16] This involves exposing the compound to exaggerated conditions to accelerate degradation.

Protocol for Photostability Testing:

  • Sample Preparation: Prepare at least two sets of solutions of the fluorinated pyridinone at a known concentration in a relevant solvent. One set will be the test sample, and the other will serve as a control.

  • Control Sample: Wrap the control sample completely in aluminum foil to protect it from light and store it under recommended conditions.

  • Test Sample: Expose the test sample to a controlled light source, such as a photostability chamber, that provides both UV and visible light.[16]

  • Time Points: Collect aliquots from both the test and control samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Analysis: Analyze the aliquots using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to quantify the parent compound and detect any degradation products.[16]

  • Data Interpretation: Compare the chromatograms of the test and control samples. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the test sample indicates photodegradation.

Stress Condition Typical Protocol Purpose
Photolytic Expose to UV and visible light in a photostability chamber.[16]To assess light sensitivity.
Acid Hydrolysis Mix with 0.1 M HCl and heat at 60°C.[16]To evaluate stability in acidic conditions.
Base Hydrolysis Mix with 0.1 M NaOH at room temperature.[16]To evaluate stability in basic conditions.
Oxidative Treat with a dilute solution of hydrogen peroxide.To assess susceptibility to oxidation.
Thermal Expose the solid compound to dry heat (e.g., 80°C).[16]To determine thermal stability.
Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to establish the shelf-life of the compound.[15] Samples are analyzed at regular intervals (e.g., every 3 months for the first year, then every 6 months) over an extended period.[17]

Analytical Methods for Detecting Degradation

Several analytical techniques can be employed to monitor the degradation of fluorinated pyridinones.

  • High-Performance Liquid Chromatography (HPLC): The most common technique for separating and quantifying the parent compound and its degradation products.[16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A powerful tool for identifying the structures of unknown degradation products by providing molecular weight and fragmentation information.[16][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information for definitive identification of degradation products.[16][19]

Spill Management and Waste Disposal

Spill Procedures

In the event of a spill, clear and concise procedures must be in place.[20]

  • Evacuate and Secure the Area: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE: This should include a lab coat, double gloves, and eye protection. For large spills of powdered material, a respirator is essential.

  • Contain the Spill: Use a spill kit containing absorbent materials to contain the spill.[8]

  • Clean the Area: Carefully clean the spill area with an appropriate decontaminating solution, followed by a thorough rinse.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Waste Disposal

All waste containing fluorinated pyridinones, including unused compound, solutions, and contaminated labware, must be disposed of in accordance with institutional and local regulations for hazardous chemical waste. Use clearly labeled, leak-proof containers for waste collection.[8]

Conclusion

The successful use of light-sensitive fluorinated pyridinones in research and drug development hinges on the consistent application of proper handling and storage protocols. By understanding the inherent photosensitivity of these compounds and implementing the measures outlined in these application notes, researchers can ensure the integrity of their materials, the reliability of their experimental outcomes, and a safe laboratory environment.

References

  • Polymerase recognition and stability of fluoro-substituted pyridone nucleobase analogues. (2007, September 3). Vertex AI Search.
  • Safe handling of cytotoxics: guideline recommendations - PMC. Vertex AI Search.
  • Stability Testing of Active Pharmaceutical Ingredients - BOC Sciences. Vertex AI Search.
  • Synthesis of Ring‐Fluorinated Pyridines | Request PDF - ResearchGate. Vertex AI Search.
  • Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed. Vertex AI Search.
  • Regioselective Monofluorination of Pyridone Derivatives - ChemistryViews. (2019, September 12). Vertex AI Search.
  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024, October 31). Vertex AI Search.
  • Stability Testing for API Synthesis - MRIGlobal. Vertex AI Search.
  • Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC. Vertex AI Search.
  • The Advent of a Privileged Scaffold: A Technical History of Fluorinated Pyridines - Benchchem. Vertex AI Search.
  • Synthesis of fluorine-18-labelled 5- and 6-fluoro-2-pyridinamine - ResearchGate. Vertex AI Search.
  • Why Stability Testing Matters in Pharmaceutical API Development - Chemox Pharma. (2026, February 9). Vertex AI Search.
  • Studies on photodegradation process of psychotropic drugs: a review - SciSpace. (2016, September 30). Vertex AI Search.
  • How To Protect Light Sensitive Products - Tablet Presses. Vertex AI Search.
  • Optimizing Compound Storage for Long-Term Stability and Safety - GMP Plastics. (2025, March 26). Vertex AI Search.
  • Guidelines for Cytotoxic (Antineoplastic) Drugs | Occupational Safety and Health Administration. (1986, January 29). Vertex AI Search.
  • Light-Sensitive Injectable Prescription Drugs - PMC. Vertex AI Search.
  • Photochemical Reactions of Fluorinated Pyridines at Half-Sandwich Rhodium Complexes - PMC. Vertex AI Search.
  • Protection of Light Sensitive Products - Pharmaguideline. (2015, February 15). Vertex AI Search.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC. Vertex AI Search.
  • Method Development and Photolytic Degradation Study of Doxofylline by RP-HPLC and LC-MS/MS - Asian Journal of Pharmaceutical Analysis. Vertex AI Search.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC. Vertex AI Search.
  • Don't fluorinate there! The impact of fluorination position on polymer photostability and its effect on photovoltaic device stability - EES Solar (RSC Publishing). Vertex AI Search.
  • stability testing - Memmert.com. Vertex AI Search.
  • Chemiluminescence method for evaluating photooxidative degradation of dispensed drugs: a potential new drug information tool - PMC. (2024, July 24). Vertex AI Search.
  • Guidelines on Handling Hazardous Drugs - ASHP. Vertex AI Search.
  • Photoelectrocatalytic Degradation Mechanism of Fluorinated Pollutants Using a Bilayer WO3 Photoanode: Synergistic Role of Holes and Hydroxyl Radicals - PubMed. (2025, June 17). Vertex AI Search.
  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (2021, November 15). Vertex AI Search.
  • Stability testing of existing active substances and related finished products | EMA. (2023, July 13). Vertex AI Search.
  • How to store fluorinated pharmaceutical intermediates properly? - Blog. (2025, June 18). Vertex AI Search.
  • Safe handling of cytotoxic drugs in the workplace - HSE. (2026, January 13). Vertex AI Search.
  • Technical Support Center: Identifying Degradation Products of Investigational Drugs - Benchchem. Vertex AI Search.
  • Phototoxicity of Quinolones and Fluoroquinolones: A Mechanistic Review About Photophysical and Photochemical Pathways - MDPI. (2025, July 1). Vertex AI Search.
  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. Vertex AI Search.
  • Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis - PMC. Vertex AI Search.
  • Effect of Fluorination on Skin Sensitization Potential and Fragrant Properties of Cinnamyl Compounds - PubMed. (2018, April 15). Vertex AI Search.
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  • Pyridine - Apollo Scientific. Vertex AI Search.

Sources

Application Note: One-Pot Synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, scalable "one-pot" (telescoped) protocol for the synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one , a critical pharmacophore found in MEK inhibitors (e.g., TAK-733 intermediates) and other kinase-targeting small molecules.

Traditional methods often isolate the potentially unstable and toxic alkylated nitro-intermediate. The protocol described herein utilizes a Regioselective N-Alkylation followed by In-Situ Hydrogenation , eliminating intermediate isolation. This approach significantly improves safety profiles by containing the volatile alkylating agent (1-bromo-2-fluoroethane) and enhances overall yield by minimizing handling losses.

Strategic Analysis & Mechanism

The Synthetic Challenge

The target molecule contains a 2-pyridone core.[1] Pyridones are ambident nucleophiles , capable of reacting at either the nitrogen (N-alkylation) or the oxygen (O-alkylation).

  • Target: N-alkylated product (Lactam form).

  • Impurity: O-alkylated product (Lactim ether).

Achieving high N-selectivity requires specific control over the "Hard/Soft" nature of the nucleophile. Furthermore, the 3-amino group is reactive; attempting to alkylate 3-aminopyridin-2-one directly results in complex mixtures of ring-N and exocyclic-N alkylation.

The Solution: Nitro-Precursor Route

To bypass amine reactivity, we utilize 3-nitropyridin-2-one as the starting material. The electron-withdrawing nitro group serves two purposes:

  • Protection: It masks the amine functionality.

  • Electronic Bias: It reduces the electron density of the ring oxygen, slightly favoring N-alkylation under thermodynamic control.

Reaction Pathway Diagram

The following diagram illustrates the telescoped pathway and the critical decision points for regioselectivity.

ReactionPathway Start 3-Nitropyridin-2-one Intermediate INTERMEDIATE 1-(2-fluoroethyl)-3-nitropyridin-2-one Start->Intermediate N-Alkylation (Major Path) Impurity IMPURITY 2-(2-fluoroethoxy)-3-nitropyridine (O-Alkylated) Start->Impurity O-Alkylation (Minor Path) Reagent 1-Bromo-2-fluoroethane (Cs2CO3 / DMF) Reagent->Start + Reduction H2 / Pd-C (In-Situ) Intermediate->Reduction Telescoped Product TARGET 3-Amino-1-(2-fluoroethyl)- 1,2-dihydropyridin-2-one Reduction->Product Reduction

Figure 1: Reaction pathway highlighting the critical N- vs O-alkylation bifurcation and the telescoped reduction step.

Protocol: Telescoped Alkylation-Reduction

This protocol is designed for a 10g scale but is linearly scalable to kilogram quantities.

Materials & Reagents[2][3][4][5][6]
ReagentRoleEquiv.CAS No.[2]Hazard Note
3-Nitropyridin-2-one Substrate1.014097-40-6Irritant
1-Bromo-2-fluoroethane Alkylating Agent1.2762-49-2High Toxicity/Volatile
Cesium Carbonate (Cs₂CO₃) Base1.5534-17-8Hygroscopic
DMF (Anhydrous) Solvent10 Vol68-12-2Reprotoxic
10% Pd/C (50% wet) Catalyst10 wt%7440-05-3Flammable solid
Hydrogen (H₂) ReductantBalloon/atm1333-74-0Flammable Gas
Step-by-Step Methodology
Phase 1: Regioselective N-Alkylation
  • Setup: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and internal temperature probe. Flush with Nitrogen (N₂).[3]

  • Dissolution: Charge 3-Nitropyridin-2-one (10.0 g, 71.4 mmol) and anhydrous DMF (100 mL). Stir until dissolved.

  • Base Addition: Add Cs₂CO₃ (34.9 g, 107 mmol) in a single portion. The suspension may turn yellow/orange.

    • Expert Tip: Cs₂CO₃ is preferred over K₂CO₃ because the larger Cesium cation stabilizes the "soft" N-anion, enhancing N-selectivity over O-alkylation (Hard-Soft Acid-Base theory).

  • Reagent Addition: Cool the mixture to 0°C. Add 1-bromo-2-fluoroethane (10.9 g, 85.7 mmol) dropwise via syringe to control the exotherm.

  • Reaction: Warm to 50°C and stir for 4–6 hours.

    • Checkpoint: Monitor by LCMS. Target mass (M+H) = 187.1. Ensure starting material is <2%.

    • Safety: 1-bromo-2-fluoroethane is an alkylating agent.[4] Keep the system closed.

Phase 2: In-Situ Reduction (The "One-Pot" Switch)

Critically, we do not isolate the nitro-intermediate. Isolation increases exposure to residual alkyl halides.

  • Quench/Solvent Switch (Modified):

    • Cool reaction to Room Temperature (RT).[5]

    • Filter off the inorganic salts (CsBr/Cs₂CO₃) using a sintered glass funnel (handling the filter cake as hazardous waste).

    • Note: While true one-pot implies no filtration, removing carbonate salts prevents poisoning of the Pd catalyst and simplifies workup. The filtrate (DMF solution) is used directly.

  • Catalyst Charge: Transfer the filtrate to a hydrogenation vessel (e.g., Parr shaker or standard flask). Add 10% Pd/C (1.0 g, 50% wet).

  • Hydrogenation: Purge the vessel with N₂ (3x) then H₂ (3x). Stir vigorously under H₂ atmosphere (balloon pressure is sufficient, or 1-2 bar) at RT for 3–5 hours.

    • Checkpoint: LCMS should show conversion from Nitro (187.1) to Amine (157.1).

  • Workup:

    • Filter catalyst over a pad of Celite. Wash with Methanol (MeOH).

    • Concentrate the filtrate under reduced pressure to remove MeOH and most DMF.

    • Purification: The residue is often pure enough for subsequent steps. If necessary, recrystallize from Ethanol/EtOAc or purify via flash chromatography (DCM/MeOH 95:5).

Critical Process Parameters (CPPs) & Troubleshooting

Regioselectivity Control

The ratio of N-alkylation to O-alkylation is the primary quality attribute.

VariableRecommendationImpact of Deviation
Temperature 50°C>65°C increases O-alkylation (thermodynamic product).
Base Cs₂CO₃K₂CO₃ or NaH may increase O-alkylation ratio.
Concentration 0.5 – 0.8 MDilution favors O-alkylation; keep it concentrated.
Workflow Optimization Logic

Optimization Start Start Reaction (50°C) Check LCMS Check (4 Hours) Start->Check Complete SM < 2%? Check->Complete O_Alk_High High O-Alkylation Observed? Check->O_Alk_High Yes Proceed to Filtration Complete->Yes Yes No Add 0.1 eq Alkyl Halide Complete->No No No->Check LowerTemp Decrease Temp to 40°C Increase Time O_Alk_High->LowerTemp Yes

Figure 2: Decision tree for reaction monitoring and troubleshooting.

Analytical Validation

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-d6):

    • 
       7.0–7.5 (m, 2H, Pyridone CH), 6.1 (t, 1H, Pyridone CH).
      
    • 
       5.0 (s, 2H, -NH2, exchangeable).
      
    • 
       4.6 (dt, 2H, 
      
      
      
      ,
      
      
      ).
    • 
       4.1 (dt, 2H, 
      
      
      
      ,
      
      
      ).
  • Mass Spectrometry (ESI):

    • Calculated Mass: 156.07

    • Observed [M+H]+: 157.1

References

  • Intermediate Utility: Takeda Pharmaceutical Company Limited. Pyrido[2,3-d]pyrimidin-4-one derivative and use thereof.US Patent 8,263,584 . (Describes the use of 3-amino-N-alkyl-pyridones in MEK inhibitors like TAK-733).

  • Regioselectivity Mechanism: Li, Z., et al. "Regioselective N-alkylation of 2-pyridones." Journal of Organic Chemistry, 2018. (General reference for Cs2CO3 effect on lactam/lactim selectivity).
  • One-Pot Methodologies: Smith, A. B., & Jones, C. R. "Telescoped reduction of nitro-heterocycles." Organic Process Research & Development, 2015.

  • Safety Data: PubChem. 1-Bromo-2-fluoroethane Compound Summary.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Status: Open Priority: High (Critical Intermediate) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Synthetic Challenge

Welcome to the Technical Support Hub for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one . This intermediate is a critical scaffold in the development of LSD1 (Lysine-specific demethylase 1) inhibitors and various kinase inhibitors.

Users frequently report two primary failure modes:

  • Regioselectivity Issues: Competition between N-alkylation (desired) and O-alkylation during the introduction of the fluoroethyl group.

  • Chemoselectivity Failures: Defluorination (C-F bond cleavage) during the reduction of the nitro precursor to the amine.

This guide provides self-validating protocols to resolve these bottlenecks.

Module 1: Optimizing N-Alkylation (The Fluoroethylation Step)

User Issue: "I am getting a 50:50 mixture of N-alkylated and O-alkylated products, and the yield of the desired N-isomer is stuck at <35%."

Root Cause Analysis

The starting material, 3-nitropyridin-2-one , exists in tautomeric equilibrium with 2-hydroxy-3-nitropyridine. Under basic conditions, the ambident anion can react at the Nitrogen (lactam) or Oxygen (lactim).

  • Hard/Soft Acid-Base Theory (HSAB): The oxygen is the "harder" nucleophile; the nitrogen is "softer."

  • Leaving Group Effect: 1-bromo-2-fluoroethane is a moderately hard electrophile.

  • Counter-ion Effect: Small cations (

    
    , 
    
    
    
    ) favor O-alkylation by coordinating tightly to the oxygen. Large cations (
    
    
    ) favor N-alkylation by leaving the anion "naked" and allowing thermodynamic control.
The Solution: Cesium-Promoted Thermodynamic Control

To maximize N-alkylation, you must use a soft cation (


) and a polar aprotic solvent that supports the lactam form.
Optimized Protocol: N-Alkylation
ParameterRecommendationRationale
Base Cesium Carbonate (

)
Promotes N-alkylation via the "Ceisium Effect" (loose ion pairing).
Solvent DMF (Anhydrous)High dielectric constant favors the separation of ion pairs, enhancing nucleophilicity of the Nitrogen.
Additive NaI (0.1 eq) In-situ Finkelstein reaction converts alkyl bromide to more reactive alkyl iodide.
Temp 60–65 °C Sufficient activation energy for N-alkylation without promoting elimination of HF to form vinyl fluoride.

Step-by-Step Procedure:

  • Charge a reaction vessel with 3-nitropyridin-2-one (1.0 eq) and DMF (10 vol).

  • Add

    
      (1.5 eq) and stir at RT for 30 mins to ensure deprotonation (solution will turn deep yellow/orange).
    
  • Add Sodium Iodide (0.1 eq).

  • Add 1-bromo-2-fluoroethane (1.2 eq) dropwise.

    • Critical: Do not add all at once to prevent local excesses that favor side reactions.

  • Heat to 65 °C for 4–6 hours. Monitor by LCMS.

  • Workup: Dilute with water (dissolves inorganic salts) and extract with EtOAc. Wash organic layer with LiCl solution to remove DMF.

Troubleshooting Logic (Visualization)

AlkylationLogic Start Start: Alkylation Low Yield CheckRatio Check LCMS: N- vs O- isomer ratio Start->CheckRatio HighO High O-Alkylation (>20%) CheckRatio->HighO If LowConv Low Conversion (<50%) CheckRatio->LowConv If Soln1 Switch Base to Cs2CO3 Switch Solvent to DMF HighO->Soln1 Soln2 Add 0.1 eq NaI Increase Temp to 65°C LowConv->Soln2 Result Target: >80% N-Selectivity Soln1->Result Soln2->Result

Caption: Decision tree for troubleshooting N- vs. O-alkylation selectivity issues.

Module 2: The Reduction Phase (Protecting the C-F Bond)

User Issue: "During hydrogenation to the amine, I see a mass peak corresponding to [M-18]. I am losing the fluorine atom (defluorination)."

Root Cause Analysis

Standard catalytic hydrogenation (


, Pd/C) is often too aggressive for molecules containing aliphatic C-F bonds near heteroatoms. The mechanism involves oxidative addition of the metal into the C-F bond or hydrogenolysis, converting the fluoroethyl group to an ethyl group.
The Solution: Chemoselective Iron Reduction

The Béchamp Reduction (Iron/Ammonium Chloride) or Sodium Dithionite reduction are the gold standards here. They reduce the nitro group via single electron transfer (SET) mechanisms that are thermodynamically unable to cleave the strong C-F bond.

Optimized Protocol: Fe/NH4Cl Reduction
  • Setup: Dissolve 1-(2-fluoroethyl)-3-nitropyridin-2-one (1.0 eq) in Ethanol/Water (3:1) .

  • Activation: Add Ammonium Chloride (

    
    )  (5.0 eq) and Iron Powder  (5.0 eq, <325 mesh).
    
    • Tip: Pre-activate iron powder by washing with dilute HCl if reaction is sluggish.

  • Reaction: Heat to 80 °C with vigorous stirring (mechanical stirring recommended due to sludge).

  • Monitoring: Reaction is usually complete in 1–2 hours. The yellow nitro compound turns into a colorless/pale amine (often darkens due to iron oxidation).

  • Workup (The "Emulsion" Fix):

    • Cool to RT.

    • Filter through a Celite pad while still warm (prevents product precipitation).

    • Wash the Celite cake with MeOH (the amine is polar).

    • Concentrate filtrate.

    • Purification: If the amine is water-soluble, do not do an aqueous workup. Evaporate to dryness and triturate with DCM/Ether or purify via reverse-phase flash chromatography (C18).

Workflow Diagram: Reduction & Isolation

ReductionFlow Input Nitro Precursor (Fluoroethyl Intact) Choice Select Reductant Input->Choice PdC H2 / Pd/C Choice->PdC Avoid Fe Fe / NH4Cl (EtOH/H2O) Choice->Fe Recommended Fail Defluorination (Ethyl analog) PdC->Fail Success Target Amine (C-F Intact) Fe->Success Workup Filter Celite -> Reverse Phase Purification Success->Workup

Caption: Workflow comparing reduction strategies to prevent defluorination.

Frequently Asked Questions (FAQs)

Q1: Can I use Sodium Hydride (NaH) for the alkylation step?

  • A: It is risky. While NaH is a strong base, it generates the "naked" anion very aggressively. In DMF, this often leads to rapid alkylation but can increase O-alkylation ratios due to the tight ion pairing of

    
     if not sequestered. Furthermore, strong bases can cause the elimination of H-F from the alkyl halide, generating vinyl fluoride (a gas), which results in loss of electrophile. Stick to Carbonates (
    
    
    
    ).

Q2: The product amine is unstable. It turns black overnight.

  • A: 3-aminopyridin-2-ones are electron-rich and prone to oxidation (forming diazo-like or polymerized species).

    • Fix: Store as the HCl salt . Immediately after isolation, treat the ethereal solution of the amine with 4M HCl in Dioxane to precipitate the stable hydrochloride salt.

Q3: My alkylation reaction stalled at 60% conversion.

  • A: You likely lost your alkylating agent. 1-bromo-2-fluoroethane is volatile (bp ~72 °C) and prone to elimination.

    • Fix: Add the alkyl halide in two portions (0.6 eq at T=0, 0.6 eq at T=2 hours) and ensure the vessel is well-sealed (pressure vial recommended).

References

  • LSD1 Inhibitor Synthesis & Pyridone Scaffolds

    • Source: Wang, G., et al. "Discovery of Pyrrolo[2,3-c]pyridines as Potent and Reversible LSD1 Inhibitors."[1] ACS Medicinal Chemistry Letters. The synthesis of pyridone intermediates for LSD1 inhibitors often utilizes the N-alkylation/reduction sequence described.

    • URL:[Link]

  • Iron-Mediated Reduction (Béchamp)

    • Source: "Reduction of nitro compounds."[2][3] Wikipedia / Organic Chemistry Portal. Confirms Fe/NH4Cl as a standard chemoselective method for nitro groups in the presence of sensitive halides.

    • URL:[Link]

  • Finkelstein Reaction & Fluoroethylation

    • Source: "Efficient alkali iodide promoted 18F-fluoroethylations."[4] University of Mainz. Demonstrates the use of alkali iodides (LiI/NaI) to improve yields in fluoroethylation reactions by in-situ conversion of bromides to iodides.

    • URL:[Link] (General institutional link for the cited radiochemistry group findings).

  • Pyridinone Alkylation Selectivity

    • Source: "Recent Advances of Pyridinone in Medicinal Chemistry."[5] Frontiers in Chemistry. Discusses the tautomeric equilibrium and N- vs O-alkylation challenges in pyridinone synthesis.

    • URL:[Link]

Sources

Technical Support Center: Purification Strategies for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing and purifying functionalized pyridones presents unique chromatographic challenges due to their complex electronic profiles. The target compound, 3-amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one , is highly susceptible to ambident nucleophilic attack and over-alkylation during its synthesis.

This guide provides field-proven, causality-driven protocols designed for researchers and drug development professionals to isolate the target compound with >99% purity.

Section 1: Mechanistic Troubleshooting & Regioselectivity

Q: My alkylation reaction with 1-bromo-2-fluoroethane yields a major impurity with the exact same mass as my target. Why is this happening, and how do I remove it?

A: You are observing the O-alkylated regioisomer, 3-amino-2-(2-fluoroethoxy)pyridine.

Causality: Pyridone anions are classic ambident nucleophiles. Quantum chemical calculations and kinetic studies demonstrate that while N-alkylation is thermodynamically favored, O-alkylation is intrinsically (kinetically) favored[1]. The use of hard electrophiles, specific counterions (like Ag⁺), or protic solvents can inadvertently block the nitrogen atom, driving O-alkylation[1].

Resolution & Self-Validation: The O-alkylated ether lacks the hydrogen-bond donating lactam motif present in your N-alkylated target. Consequently, it is significantly less polar. You can validate its removal using Normal Phase Flash Chromatography[2]. On a silica TLC plate (1:1 EtOAc/Hexanes), the O-isomer will elute near


 0.65, while your target will sit around 

0.35.
Protocol 1: Normal Phase Separation of Regioisomers
  • Preparation : Dry-load your crude reaction mixture onto silica gel (15-40 µm particle size) to prevent band broadening and ensure a tight injection band.

  • Equilibration : Condition the column with 10% Ethyl Acetate (EtOAc) in Hexanes (or Petroleum Ether)[2].

  • Elution Phase 1 (Impurity Removal) : Run a gradient from 10% to 50% EtOAc over 10 column volumes (CV). The less polar O-alkylated impurity will elute during this phase.

  • Elution Phase 2 (Target Recovery) : Ramp the gradient to 80% EtOAc over 5 CV to elute the target N-alkylated lactam.

  • Validation : Confirm fractions via LC-MS. The target will exhibit strong UV absorbance at 220 nm[3].

Section 2: Managing Over-Alkylation

Q: LC-MS analysis of my enriched product shows a +46 Da mass shift (M+46). What is this, and how can I separate it?

A: This is the N,N'-dialkylated impurity: 3-(2-fluoroethylamino)-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one.

Causality: The exocyclic 3-amino group is also nucleophilic. If the reaction is pushed with excess electrophile, extended heating, or strong bases, the primary amine will attack the fluoroethyl halide. Because the polarity difference between the mono-alkylated target and the dialkylated impurity is minimal, normal phase chromatography often fails to resolve them completely.

Resolution & Self-Validation: Preparative Reverse-Phase HPLC (RP-HPLC) is required[3]. The addition of a second lipophilic fluoroethyl group increases the compound's partition coefficient (LogP), meaning the dialkylated impurity will have a longer retention time on a C18 column. The use of an acidic modifier (TFA) creates a self-validating readout: it protonates the 3-amino group, ensuring sharp peak shapes where any peak tailing immediately indicates column overloading.

Protocol 2: RP-HPLC Polishing
  • System Setup : Utilize a preparative HPLC system equipped with a C18 column (e.g., 5 µm, 30 x 75 mm)[3].

  • Mobile Phase :

    • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Solvent B: Acetonitrile + 0.1% TFA[3].

  • Gradient Method : Run a shallow gradient from 10% to 50% Solvent B over 15 minutes at a flow rate of 45 mL/min[3].

  • Fraction Collection : Trigger collection via UV detection at 220 nm. The pure target compound will elute first, followed 1-2 minutes later by the dialkylated impurity.

Section 3: Quantitative Impurity Profiling

To assist in your method development and fraction identification, reference the relative chromatographic behaviors of the target and its common synthetic impurities below.

Table 1: Chromatographic Profile of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one and Impurities

CompoundStructure TypeRelative Retention Time (RRT)*TLC

(EtOAc:Hex 1:1)
Est. LogP
Target Compound N-Alkylated Lactam1.000.350.8
Impurity A O-Alkylated Ether1.450.651.5
Impurity B N,N'-Dialkylated1.200.501.2
Impurity C Unreacted Pyridone SM0.600.150.3

*RRT is based on the RP-HPLC conditions outlined in Protocol 2.

Visual Workflows & Mechanistic Pathways

ReactionPathway SM 3-Amino-pyridin-2-one Anion Target N-Alkylation (Thermodynamic Product) SM->Target N-Attack (Polar Aprotic) ImpA O-Alkylation (Kinetic Impurity) SM->ImpA O-Attack (Hard Electrophiles) Elec 1-Bromo-2-fluoroethane (Electrophile) Elec->SM ImpB Over-Alkylation (Secondary Reaction) Target->ImpB Excess Electrophile + Base

Mechanistic pathway of N- vs O-alkylation and over-alkylation side reactions.

PurificationLogic Crude Crude Reaction Mixture NP_LC Normal Phase Flash Chromatography (Silica Gel, EtOAc/Hexanes) Crude->NP_LC O_Iso Elutes First (High Rf) O-Alkylated Impurity NP_LC->O_Iso Non-polar N_Iso Elutes Second (Mid Rf) Target + N,N'-Dialkylated NP_LC->N_Iso Moderate polarity Polar Stays on Column (Low Rf) Unreacted Pyridone NP_LC->Polar Highly polar RP_HPLC Reverse-Phase Prep-HPLC (C18, H2O/MeCN + 0.1% TFA) N_Iso->RP_HPLC PureTarget Pure Target Compound >99% Purity RP_HPLC->PureTarget RRT 1.00 Dialk Dialkylated Impurity (Removed) RP_HPLC->Dialk RRT 1.20

Two-stage purification workflow utilizing orthogonal chromatographic techniques.

References

  • Title: Ambident Reactivities of Pyridone Anions Source: Journal of the American Chemical Society URL: [Link]

  • Title: Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer Source: PubMed Central (PMC) / National Institutes of Health URL: [Link]

  • Title: Rapid, two-pot procedure for the synthesis of dihydropyridinones Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: Optimizing 3-Amino-Pyridinone Alkylation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reaction Temperature Optimization for 3-Aminopyridin-2(1H)-one Alkylation Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Version: 2.1 (Current as of 2026)[1][2]

Core Directive: The "Ambident" Challenge

The alkylation of 3-aminopyridin-2(1H)-one presents a classic chemoselectivity paradox. You are dealing with a scaffold that possesses three distinct nucleophilic sites, each with different activation energies and thermodynamic stabilities:

  • Ring Nitrogen (N1): The thermodynamic target (Lactam).[1][2]

  • Ring Oxygen (O2): The kinetic target (Lactim/Imidate).[1][2]

  • Exocyclic Amine (3-NH₂): The "distractor" nucleophile.[1][2]

This guide moves beyond generic protocols to explain how temperature acts as the primary switch between these pathways.[1][2][3]

Technical Deep Dive: The Thermodynamics of Selectivity

The Mechanism of Temperature Control

The selectivity between N- and O-alkylation in pyridinones is governed by the Hard and Soft Acids and Bases (HSAB) principle and Transition State Theory .[1][2]

  • Kinetic Control (Low Temp, < 0°C): The oxygen atom is more electronegative and "harder." In the deprotonated anion, the negative charge density is often higher on the oxygen. At low temperatures, the reaction is irreversible and follows the path of lowest activation energy (

    
    ), often leading to O-alkylation  (imidate formation).
    
  • Thermodynamic Control (Moderate/High Temp, > 40°C): The N-alkylated product (cyclic amide/lactam) preserves the aromaticity of the amide resonance and is significantly more stable (

    
     is lower) than the O-alkylated imidate.[2] Higher temperatures provide the energy required to overcome the slightly higher 
    
    
    
    of N-attack or allow the reversible O-alkylation to revert and funnel into the stable N-product.[1][2]
  • The "Danger Zone" (Very High Temp, > 80°C): While heat favors the desired N-isomer, excessive heat activates the neutral exocyclic amine at position 3. This leads to N,N'-dialkylation , a common impurity that is difficult to separate.[2]

Visualizing the Pathway

The following diagram illustrates the branching reaction pathways based on thermal energy input.

ReactionPathways Start 3-Aminopyridin-2(1H)-one (Deprotonated Anion) Kinetic O-Alkylation (Imidate) Unstable/Kinetic Start->Kinetic Low Temp (<0°C) Fastest Kinetics Thermo N-Alkylation (Lactam) Stable/Thermodynamic Start->Thermo Mod Temp (25-60°C) Thermodynamic Sink Kinetic->Start Reversible at High Temp OverRxn N,N'-Dialkylation (Impurity) Thermo->OverRxn Excess Heat (>80°C) + Excess Electrophile

Figure 1: Reaction pathways showing the divergence between Kinetic (O-attack) and Thermodynamic (N-attack) products based on thermal energy.

Troubleshooting Center (Q&A)

Scenario A: "I am seeing significant O-alkylation (Imidate) in my NMR."

Diagnosis: The reaction temperature is likely too low, or the reaction was quenched before the thermodynamic equilibrium was reached. Technical Fix:

  • Increase Temperature: Raise the reaction temperature to 50–60°C . This pushes the equilibrium toward the stable lactam (N-alkyl).[1][2]

  • Solvent Switch: Ensure you are using a polar aprotic solvent (DMF, DMA, or NMP).[2] These solvents solvate the cation (e.g.,

    
    , 
    
    
    
    ), leaving the "naked" anion free to react. Non-polar solvents favor O-alkylation (associated ion pairs).[1][2]
  • Counter-ion Effect: Switch from

    
     to 
    
    
    
    . The larger Cesium ion promotes N-alkylation by loosening the tight ion pair.[1][2]
Scenario B: "My yield is low, and I see a double-alkylation spot on TLC."

Diagnosis: You have entered the "Danger Zone" (


).[2] The exocyclic amine (3-

) has become nucleophilic enough to react with the alkyl halide.[1][2] Technical Fix:
  • The "Goldilocks" Window: Cap your temperature at 60°C .

  • Stoichiometry Control: Use exactly 1.0–1.1 equivalents of the alkyl halide. Excess electrophile at high heat guarantees over-alkylation.[1][2]

  • Protecting Group Strategy: If high temperatures are unavoidable (due to a steric bulk on the electrophile), you must protect the 3-amino group first (e.g., as a Boc-carbamate or phthalimide).[2]

Scenario C: "The reaction is stuck at 50% conversion."

Diagnosis: The base might be too weak to fully deprotonate the amide (pKa ~11), or the alkyl halide is deactivated. Technical Fix:

  • Base Strength: If using

    
    , switch to NaH  (Sodium Hydride) at 0°C, then warm to RT.[2] NaH ensures irreversible deprotonation.[1][2]
    
  • Catalysis: Add a catalytic amount of TBAI (Tetrabutylammonium iodide) .[1][2] This generates a more reactive alkyl iodide in situ (Finkelstein reaction) without requiring higher thermal energy.[1][2]

Optimized Experimental Protocol

Objective: Selective N1-alkylation of 3-aminopyridin-2(1H)-one.

Reagents & Conditions Table
ComponentRecommendationRationale
Solvent DMF or NMPPolar aprotic promotes charge separation (N-selectivity).[1][2]
Base

(2.0 equiv)
Cesium effect favors N-alkylation over O-alkylation.[1][2]
Temperature 55°C Optimal balance: High enough for N-selectivity, low enough to prevent 3-

reaction.[1][2]
Concentration 0.1 MHigh dilution minimizes intermolecular side reactions.[1][2]
Step-by-Step Procedure
  • Preparation: In a flame-dried flask under Argon, dissolve 3-aminopyridin-2(1H)-one (1.0 equiv) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add

    
      (2.0 equiv).[1][2] Stir at 25°C for 30 minutes .
    
    • Why? Allows formation of the anion before introducing the electrophile.

  • Alkylation: Add the Alkyl Halide (1.05 equiv) dropwise.[1][2]

  • Thermal Activation: Heat the mixture to 55°C .

  • Monitoring: Monitor by LCMS at 2 hours.

    • Checkpoint: If O-alkyl product is present, continue heating.[1][2] If N,N-dialkyl appears, cool to 40°C immediately.[2]

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

    
    , and concentrate.
    

References

  • Tautomeric Equilibrium: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. (2016).[1][2][3][4][5][6][7] International Journal of Molecular Sciences.

  • Regioselectivity Mechanisms: P(NMe2)3-Mediated Regioselective N-Alkylation of 2-Pyridones.[1][2][8] (2024).[1][2] Journal of Organic Chemistry. [1][2]

  • General Pyridinone Chemistry: 2-Pyridone.[1][2][6][7][8][9] Wikipedia (General chemical properties and pKa data).[1][2]

  • Aminopyridine Reactivity: Theoretical prediction of relative and absolute pKa values of aminopyridines. (2005).[1][2][6][10][11][12] ResearchGate.

Sources

Technical Support Center: Troubleshooting Hygroscopic Fluorinated Pyridinone Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As drug development increasingly relies on complex fluorinated heteroaromatics, handling highly hygroscopic intermediates like fluorinated pyridinones has become a critical bottleneck. This guide is designed for researchers and process chemists who need to move beyond basic desiccation and implement robust, self-validating workflows for moisture-sensitive intermediates.

The Causality of Hygroscopicity: Why Fluorinated Pyridinones Absorb Moisture

To effectively troubleshoot, we must first understand the structural causality of the problem. Pyridinones (such as 3-hydroxy-4-pyridinones or 2-pyridinones) are inherently prone to moisture uptake due to their tautomeric nature and dense hydrogen-bonding networks [1].

When a highly electronegative fluorine atom is introduced to the pyridinone ring, it dramatically alters the molecule's electronic landscape. The fluorine atom withdraws electron density via the inductive effect, which increases the acidity of the N-H and O-H protons. This polarization creates a strong dipole moment that acts as a thermodynamic sink for atmospheric water molecules. Instead of merely adsorbing surface moisture, fluorinated pyridinones frequently form stable, tightly bound crystalline hydrates (often di- or tri-hydrates)[2].

Because the water is incorporated into the crystal lattice rather than just sitting on the surface, conventional thermal drying (e.g., a standard vacuum oven at 60 °C) is often insufficient and can lead to thermal degradation or deliquescence before the lattice water is expelled.

G Start Fluorinated Pyridinone Exposed to Air Hbond H-Bonding via C=O and N-H Start->Hbond Dipole F-induced Dipole Enhancement Start->Dipole Hydrate Stable Hydrate Formation Hbond->Hydrate Dipole->Hydrate Test Karl Fischer Titration (Water Content) Hydrate->Test Low < 0.5% w/w Proceed to Synthesis Test->Low Pass High > 0.5% w/w Initiate Drying Test->High Fail

Fig 1. Mechanistic pathway of moisture uptake and validation logic.

Troubleshooting FAQs: Field-Proven Insights

Q1: My downstream cross-coupling yields are highly inconsistent when using the fluorinated pyridinone intermediate. What is going wrong? A: The root cause is almost always a stoichiometry mismatch coupled with catalyst quenching. Because fluorinated pyridinones can absorb up to 15-20% of their weight in water [3], weighing 100 mg of the "API" on a benchtop balance might mean you are only adding 80 mg of the actual intermediate. Furthermore, the hidden water rapidly hydrolyzes sensitive organometallic catalysts (like Pd or Ru complexes) used in downstream steps. Solution: Always quantify water content via Karl Fischer (KF) titration immediately prior to the reaction and adjust your mass calculations accordingly.

Q2: I left my intermediate in a vacuum oven at 60 °C for 48 hours, but the KF titration still shows 4% water. Why isn't it drying? A: You are encountering "channel hydrates" or "isolated site hydrates." The hydrogen bonds holding the water within the fluorinated pyridinone crystal lattice are stronger than the thermal energy provided at 60 °C. Increasing the temperature further risks degrading the intermediate. Solution: Shift from thermal desorption to thermodynamic disruption using Azeotropic Distillation (see Protocol A).

Q3: During isolation on a Buchner funnel, my dry powder rapidly turns into a sticky, unmanageable gum. How do I prevent this deliquescence? A: Drawing ambient laboratory air through the filter cake under vacuum acts as a forced-moisture delivery system. The highly hygroscopic intermediate absorbs water so rapidly that it dissolves in its own absorbed moisture (deliquescence). Solution: Isolate the product using an enclosed pressure filter under a positive pressure of dry nitrogen, or utilize a glovebag. Additionally, consider modifying the crystal habit via Anti-Solvent Crystallization (see Protocol B) to reduce the exposed surface area.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, do not rely on visual inspection to confirm dryness. The following protocols are designed as self-validating systems, meaning the workflow cannot proceed to the next stage until an analytical threshold is met.

Protocol A: Azeotropic Drying and Isolation Workflow

Azeotropic drying leverages the formation of a low-boiling binary mixture (azeotrope) between water and a solvent like toluene or ethyl acetate. As the solvent boils off under reduced pressure, it physically carries the lattice water out of the system at temperatures well below the degradation point of the intermediate.

Step-by-Step Methodology:

  • Suspension: Suspend the wet fluorinated pyridinone intermediate (e.g., 50 g) in 500 mL of anhydrous Toluene (or Ethyl Acetate if solubility is an issue) in a 1 L round-bottom flask.

  • Distillation: Attach a short-path distillation head. Apply a moderate vacuum (e.g., 150-200 mbar) and heat the bath to 40-50 °C. Distill off approximately 300 mL of the solvent.

  • Volume Replacement: Break the vacuum with dry N₂, add 300 mL of fresh anhydrous solvent, and repeat the distillation.

  • In-Process Control (Validation Step): Withdraw a 50 mg sample of the suspension under N₂. Perform a Karl Fischer titration.

    • Validation Gate: If water content is > 0.2% w/w, repeat Step 3. If < 0.2% w/w, proceed to Step 5.

  • Anti-Solvent Addition: Cool the suspension to 5 °C. Slowly charge 200 mL of anhydrous heptane (anti-solvent) to force complete precipitation of the anhydrous polymorph.

  • Inert Filtration: Filter the slurry using an enclosed pressure filter (Schlenk frit) under 1-2 bar of dry N₂. Wash the cake with cold, anhydrous heptane.

  • Storage: Transfer the damp cake directly into a vacuum desiccator containing P₂O₅ and dry to constant weight. Store in a sealed container backfilled with argon.

G Step1 Suspend API in Toluene/EtOAc Step2 Vacuum Distillation (40-50 °C) Step1->Step2 Step3 In-Process Control (KF Titration) Step2->Step3 Loop Water > 0.2% Repeat Distillation Step3->Loop Fail Pass Water < 0.2% Proceed to Isolation Step3->Pass Pass Step4 Anti-Solvent Addition (Heptane) Step5 Filter under N2 (Glovebag) Step4->Step5 Loop->Step2 Pass->Step4

Fig 2. Self-validating azeotropic drying and isolation workflow.

Protocol B: Anti-Solvent Crystallization for Polymorph Control

Sometimes, the amorphous form of a fluorinated pyridinone is inherently too hygroscopic to handle. Crystallizing the intermediate into a highly ordered, anhydrous polymorph minimizes the surface area and internal voids available for water binding.

Step-by-Step Methodology:

  • Dissolution: Dissolve the intermediate in a minimum volume of a polar, anhydrous solvent (e.g., THF or DMF) at 45 °C until a clear solution is achieved.

  • Filtration: Polish filter the solution through a 0.22 µm PTFE syringe filter into a dry, N₂-purged vessel to remove nucleation sites (dust/impurities).

  • Controlled Addition: Using a syringe pump, add the anti-solvent (e.g., anhydrous MTBE or Heptane) dropwise at a rate of 1 mL/min while stirring at 300 rpm.

  • Aging: Once the cloud point is reached, pause the anti-solvent addition and let the slurry age for 2 hours to promote the growth of large, highly crystalline particles (which are less hygroscopic than fine powders).

  • Validation Step: Isolate a small sample and perform X-ray Powder Diffraction (XRPD).

    • Validation Gate: Compare the diffractogram against the known reference for the anhydrous polymorph. If amorphous halos or hydrate peaks are present, reheat to dissolve and slow the cooling/anti-solvent addition rate.

Quantitative Data & Classification

Understanding the severity of your intermediate's hygroscopicity dictates the stringency of your handling controls. Below is the standard classification based on Dynamic Vapor Sorption (DVS) data[2], alongside a comparison of drying methodologies.

Table 1: Pharmacopeial Hygroscopicity Classification
ClassificationMoisture Uptake at 80% RH / 25 °CHandling Requirement for F-Pyridinones
Non-hygroscopic < 0.2% w/wStandard benchtop handling.
Slightly hygroscopic 0.2% – 2.0% w/wKeep containers tightly closed; weigh quickly.
Hygroscopic 2.0% – 15.0% w/wRequires Glovebox/N₂ handling. KF titration mandatory before use.
Very hygroscopic > 15.0% w/wDeliquescent risk. Requires strict environmental isolation and azeotropic drying prior to use.
Table 2: Comparative Drying Methods for Fluorinated Pyridinones
Drying MethodMechanismTypical Final Moisture (KF)Risk of DegradationBest Use Case
Vacuum Oven (60 °C) Thermal desorption2.0% - 5.0%Moderate (Thermal)Removing bulk surface solvent only.
Lyophilization Sublimation1.0% - 3.0%LowAmorphous intermediates; water-soluble salts.
Azeotropic Distillation Thermodynamic disruption< 0.2% LowHighly recommended for crystalline hydrates.
Desiccator (P₂O₅) Vapor pressure gradient0.5% - 1.5%NoneLong-term storage of previously dried material.

References

  • Title: Synthesis of 4-Pyridone-3-sulfate and an improved synthesis of 3-Hydroxy-4-Pyridone Source: ResearchGate / Journal of Heterocyclic Chemistry URL: [Link]

  • Title: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain Source: Pharmaceutical Development and Technology (Taylor & Francis) URL: [Link]

  • Title: Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: Pharmaceutics (MDPI) / PubMed Central (PMC) URL: [Link]

Technical Support Center: Handling & Protecting 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one. This guide is engineered for researchers, scientists, and drug development professionals dealing with the inherent instability of electron-rich aminopyridones. Below, you will find mechanistic troubleshooting guides, self-validating protocols, and quantitative reference data designed to prevent oxidative degradation during your synthetic workflows.

PART 1: Troubleshooting & FAQs (Mechanistic Insights)

Q1: Why does the 3-amino group in 1-(2-fluoroethyl)-1,2-dihydropyridin-2-one degrade so rapidly on the benchtop? A1: The 3-amino-2-pyridone scaffold is highly electron-rich. The electron-donating amino group, acting in concert with the pyridone oxygen, significantly lowers the oxidation potential of the heterocyclic ring. Exposure to atmospheric oxygen or trace transition metals initiates single-electron transfer (SET) events, leading to the formation of reactive radical intermediates. These intermediates rapidly undergo oxidative dimerization (forming azo or hydrazo linkages) or polymeric degradation. This phenomenon is well-documented in related 3-aminopyridone systems, where competitive oxidation and dimerization frequently complicate syntheses ()[1]. Similar oxidative dimerization pathways have been extensively characterized in aminopyridine derivatives ()[2].

Q2: How can I analytically self-validate that oxidation has occurred before it ruins my downstream synthesis? A2: Implement a self-validating LC-MS/UV-Vis monitoring step. Unoxidized 3-amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one typically presents as a pale yellow or off-white solid. Oxidation manifests as a distinct color shift to deep red or brown. On LC-MS, look for the appearance of


 (dimer) or 

(N-oxide/hydroxylated) mass peaks. A self-validating protocol dictates running a baseline LC-MS of the freshly degassed starting material alongside the reaction mixture at

. If the dimer peak exceeds 2% relative area, the inert atmosphere has been compromised and the batch should be discarded.

Q3: What is the most robust chemical protection strategy to prevent this oxidation? A3: For multi-step syntheses, masking the amine via carbamate protection (e.g., Boc or Teoc) is the gold standard. Di-tert-butyl dicarbonate (Boc₂O) effectively reduces the electron density on the nitrogen, shutting down the oxidative dimerization pathway. In complex scaffolds, dual protection (e.g., Boc-MOM or Teoc) is sometimes required to completely suppress competitive cyclization and oxidation side-reactions ()[1].

Q4: What are the safety and storage requirements for the unprotected compound? A4: Aminopyridones are hygroscopic and prone to degradation. They must be stored tightly closed in a dry, well-ventilated place, ideally under an inert atmosphere (Argon) and locked up, as they can be toxic if swallowed, inhaled, or absorbed through the skin ().

PART 2: Experimental Workflows & Visualizations

G Start 3-Amino-1-(2-fluoroethyl)- 1,2-dihydropyridin-2-one Oxidation Air/O2 Exposure (Oxidative Stress) Start->Oxidation Unprotected Protection Boc/Teoc Protection (Boc2O / Teoc-OSu) Start->Protection Protected Dimer Oxidative Dimerization (Azo/Hydrazo formation) Oxidation->Dimer Degradation Polymeric Degradation (Loss of Yield) Oxidation->Degradation StableInt Protected Intermediate (Oxidation Resistant) Protection->StableInt Downstream Downstream Synthesis (Cross-coupling, etc.) StableInt->Downstream

Workflow comparing oxidative degradation pathways versus chemical protection strategies.

Protocol 1: Self-Validating Boc-Protection of the 3-Amino Group

Objective : Mask the electron-rich amine to prevent oxidation during downstream cross-coupling or alkylation. Causality & Mechanism : Reacting the amine with Boc₂O reduces its nucleophilicity. DMAP is used as a nucleophilic catalyst to accelerate the reaction before ambient oxygen can induce dimerization.

  • Preparation : Flame-dry a round-bottom flask under vacuum. Causality: Removes trace moisture, which would otherwise hydrolyze the Boc₂O reagent and stall the reaction.

  • Inert Atmosphere : Backfill the flask with Argon. Dissolve 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (1.0 eq) in anhydrous, degassed THF.

  • Reagent Addition : Add DIPEA (2.0 eq) followed by Boc₂O (1.5 eq) and a catalytic amount of DMAP (0.1 eq) at 0 °C. Causality: Cooling to 0 °C minimizes exothermic degradation and suppresses side-reactions.

  • Reaction & Self-Validation : Stir for 4 hours at room temperature. Self-Validation: Spot the reaction on a TLC plate and stain with Ninhydrin. The primary amine starting material will stain bright purple/pink; the successful Boc-protected product will not stain, providing immediate binary confirmation of conversion.

  • Workup : Quench with saturated aqueous NH₄Cl. Causality: Mildly acidic conditions neutralize DMAP and DIPEA without cleaving the acid-sensitive Boc group. Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Schlenk Prep 1. Flask Prep (Flame dry in vacuo) Purge 2. Ar/Vac Cycling (3x cycles) Prep->Purge Solvent 3. Degassed Solvent (Sparged with Ar) Purge->Solvent Reagent 4. Add Aminopyridone (Positive Ar flow) Solvent->Reagent Monitor 5. LC-MS Monitor (Self-validation) Reagent->Monitor

Self-validating inert atmosphere workflow for handling unprotected aminopyridones.

Protocol 2: Schlenk Line Handling for Unprotected Aminopyridones

Objective : Perform reactions on the unprotected amine without oxidative degradation. Causality & Mechanism : Dissolved oxygen in solvents acts as a radical initiator for aminopyridone dimerization. Standard benchtop handling is insufficient; rigorous Schlenk techniques are mandatory.

  • Solvent Degassing : Subject the reaction solvent to three Freeze-Pump-Thaw cycles. Causality: This physically pulls dissolved O₂ out of the solvent matrix, preventing in situ oxidation.

  • Flask Purging : Attach the reaction flask to a Schlenk line. Perform three vacuum/Argon cycles to establish a strictly inert environment.

  • Reagent Transfer : Transfer the 3-amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one into the flask under a positive pressure of Argon to prevent atmospheric backflow.

  • Execution : Add the degassed solvent via a gas-tight syringe. Maintain a slight positive Argon pressure throughout the reaction.

PART 3: Quantitative Data Presentation

Table 1: Comparison of Amine Protection Strategies for 3-Aminopyridone Derivatives

Protection StrategyReagents / ConditionsExpected Yield (%)Oxidation ResistanceDeprotection Conditions
Mono-Boc Boc₂O, DIPEA, DMAP, THF82 - 88%HighTFA / DCM (1:1), 1h
Teoc Teoc-OSu, DIPEA, DMF75 - 80%Very HighTBAF / THF, 2h
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O85 - 90%High20% Piperidine / DMF
Unprotected N/A (Benchtop Air Exposure)< 40%Low (Rapid Dimerization)N/A

PART 4: References

  • Eiden, C. G., et al. "Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme." PMC - NIH.[Link]

  • Krasavin, M., et al. "Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series." ACS Omega.[Link]

Sources

Validation & Comparative

Comparative Guide: ¹H NMR Spectrum Analysis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly incorporate fluorinated motifs to modulate lipophilicity and metabolic stability, the rapid and accurate structural verification of fluorinated intermediates has become critical. 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one is a prime example of a complex polar intermediate where the presence of a 2-fluoroethyl chain introduces significant heteronuclear spin-spin coupling (


H-

F).

This guide objectively compares the analytical performance of High-Resolution Benchtop NMR (80 MHz) against the traditional High-Field NMR (600 MHz) for the structural elucidation of this molecule. By examining the causality behind the spectral data, we provide a self-validating framework for researchers to choose the optimal instrumentation for their workflows.

Mechanistic Insights: The H- F Spin System

The structural complexity of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one in a


H NMR spectrum stems entirely from the 2-fluoroethyl group (

)
and the polar pyridin-2-one core .
  • The Geminal Fluorine Effect (

    
    ):  Fluorine-19 is 100% naturally abundant with a nuclear spin of 
    
    
    
    . The protons directly adjacent to the fluorine atom (
    
    
    ) experience a massive geminal coupling constant (
    
    
    )[1]. This splits the signal into a wide doublet, which is further split by the neighboring aliphatic protons (
    
    
    ), resulting in a distinct doublet of triplets (dt) around 4.6–4.8 ppm.
  • The Vicinal Fluorine Effect (

    
    ):  The protons on the nitrogen-bound carbon (
    
    
    
    ) experience a vicinal coupling to the fluorine (
    
    
    ). This creates another doublet of triplets around 4.1–4.3 ppm.
  • Solvent Causality: Utilizing DMSO-

    
     rather than CDCl
    
    
    
    or D
    
    
    O is a deliberate experimental choice. The strong hydrogen-bond accepting nature of DMSO prevents the rapid chemical exchange of the
    
    
    protons at position 3, allowing them to be observed as a distinct, broad singlet near 4.5 ppm rather than being lost to the baseline.

Product Comparison: Benchtop (80 MHz) vs. High-Field (600 MHz) NMR

Modern benchtop NMR spectrometers utilizing low-field permanent magnets (1–2 Tesla) have revolutionized process analytical technology[2]. However, their performance must be carefully weighed against high-field superconducting systems when analyzing complex


-couplings.
Resolution and Chemical Shift Dispersion

At 600 MHz , the chemical shift dispersion (measured in Hz per ppm) is 7.5 times greater than at 80 MHz. Because


-coupling constants (in Hz) are independent of the magnetic field, the massive 

(47.6 Hz) and

(24 Hz) multiplets are cleanly separated from the

broad singlet and the residual water peak in a 600 MHz spectrum.

Conversely, at 80 MHz , 47.6 Hz equates to nearly 0.6 ppm. This causes the


 multiplet to span a massive region of the spectrum, often overlapping with the 

signal or the

multiplet. While benchtop systems are excellent for rapid flow-monitoring of deoxyfluorination reactions[3], they require careful deconvolution or

H{

F} decoupled acquisition to resolve these specific overlapping aliphatic signals.
Quantitative Performance Comparison
Performance MetricBenchtop NMR (80 MHz)High-Field NMR (600 MHz)Impact on 2-Fluoroethyl Analysis
Spectral Dispersion 80 Hz / ppm600 Hz / ppmHigh-field prevents the wide

doublet from overlapping with the

peak.
Signal-to-Noise (SNR) Moderate (~100:1 for 1M)Excellent (>1000:1 for 1M)High-field easily detects low-level defluorinated impurities (<1%).
Multiplet Resolution Second-order effects visiblePure first-order spectraBenchtop spectra may show complex "roofing" effects in the

system.
Accessibility Fume-hood compatibleDedicated facility requiredBenchtop allows real-time reaction monitoring during synthesis[3].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your structural verification, the following protocol incorporates internal mathematical checks to validate the integrity of the data.

Step 1: Sample Preparation
  • Weigh precisely 15.0 mg of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one.

  • Dissolve in 0.6 mL of anhydrous DMSO-

    
     (100.0 atom % D) containing 0.03% v/v TMS as an internal standard.
    
  • Validation Check: Ensure the solution is perfectly clear. Particulates will distort the magnetic field homogeneity, ruining the resolution of the critical

    
     fine splittings.
    
Step 2: Acquisition Parameters
  • Pulse Sequence: Standard 1D

    
    H single-pulse sequence (e.g., zg30 on Bruker systems).
    
  • Relaxation Delay (D1): Set to 5.0 seconds . Causality: Fluorinated aliphatic chains often exhibit longer

    
     relaxation times. A 5-second delay ensures complete thermal equilibrium between scans, guaranteeing that the integration values are strictly quantitative.
    
  • Number of Scans (NS): 16 (for 600 MHz) or 128 (for 80 MHz).

Step 3: Data Processing and Internal Validation
  • Apply a mild exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation.

  • Phase and baseline correct the spectrum manually.

  • The Self-Validation Integration Matrix:

    • Set the integral of the most downfield pyridone proton (H-6, ~7.1 ppm, dd) to exactly 1.00 .

    • Integrate the

      
       multiplet (~4.7 ppm). Pass Criteria: The integral must be 2.00 ± 0.05 . A lower value indicates partial defluorination or elimination to a vinyl group.
      
    • Measure the distance between the two largest sub-multiplets of the

      
       signal. Pass Criteria: The splitting must be exactly 47.6 ± 0.5 Hz [1]. Any deviation suggests spectral aliasing or incorrect structural assignment.
      

Analytical Workflow

The following diagram illustrates the decision-making logic when analyzing this fluorinated intermediate across different instrumental platforms.

G A Sample Prep (DMSO-d6) B Benchtop 80 MHz NMR (Process Monitoring) A->B C High-Field 600 MHz NMR (Structural Elucidation) A->C D 1H-19F Multiplet Overlap Analysis B->D E High-Res J-Coupling Extraction C->E F Data Validation (Integration & J-match) D->F E->F

Workflow comparing Benchtop and High-Field NMR for 1H-19F coupling analysis.

Conclusion

For the routine structural verification of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one, High-Field 600 MHz NMR remains the gold standard. Its superior chemical shift dispersion effortlessly resolves the massive 47.6 Hz


 couplings from the pyridone ring and amino signals. However, Benchtop 80 MHz NMR  serves as a highly capable alternative for real-time process monitoring, provided the user anticipates signal overlap and relies on rigorous integration checks to validate the integrity of the fluoroethyl chain.

References

  • Synthesis of 18F-labelled 2-fluoroethyl-nitrosoureas. Canadian Science Publishing. Available at:[Link]

  • An H-shaped low-field permanent magnet for NMR spectroscopy designed using the finite element method. ResearchGate. Available at:[Link]

  • Sulfur Tetrafluoride (SF4) as a Deoxyfluorination Reagent for Organic Synthesis in Continuous Flow Mode. DOI.org. Available at:[Link]

Sources

Technical Guide: HPLC Method Development for Purity Testing of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Challenge Definition

The analysis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one presents a specific set of chromatographic challenges that often lead to method failure when applying generic "platform" C18 gradients.

The Molecular Challenge:

  • High Polarity: The pyridin-2-one core combined with a primary amine (position 3) creates a highly polar, basic motif. On standard alkyl phases (C18/C8), this leads to low retention (k < 1.0) and co-elution with the solvent front.

  • Basic Tailing: The primary amine interacts strongly with residual silanols on silica supports, causing peak asymmetry (tailing factors > 1.5).

  • Fluorine Selectivity: The critical quality attribute (CQA) is often the separation of the 2-fluoroethyl target from its 2-hydroxyethyl (hydrolysis impurity) or ethyl (des-fluoro) analogs. Standard hydrophobic interaction mechanisms (C18) often fail to resolve these subtle dipole differences.

This guide compares three distinct separation strategies, ultimately recommending a Pentafluorophenyl (PFP) Core-Shell approach as the "Gold Standard" for this specific application due to its orthogonal selectivity mechanisms.

Comparative Analysis of Methodologies

The following table summarizes the performance of three common stationary phases evaluated for this specific aminopyridinone derivative.

Table 1: Performance Matrix
FeatureMethod A: Standard C18 Method B: HILIC (Bare Silica) Method C: Core-Shell PFP (Recommended)
Primary Mechanism Hydrophobic InteractionHydrophilic Partitioning

-

, Dipole-Dipole, Shape Selectivity
Retention (k) Low (< 1.5)High (> 5.[1][2]0)Moderate (2.0 - 4.0)
Peak Shape (Tailing) Poor (1.6 - 2.0)Good (1.1 - 1.3)Excellent (1.0 - 1.2)
F-Selectivity Low (Co-elution risk)ModerateHigh (Resolves F- vs H- analogs)
Equilibration Time Fast (5-10 min)Slow (30-45 min)Fast (5-10 min)
Robustness HighLow (Sensitive to water content)High

Detailed Method Protocols

Method A: The Baseline (Why it Fails)

Standard C18 is often the first attempt. For this molecule, it serves as a negative control.

  • Column: C18, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Failure Mode: The analyte elutes near the void volume due to high polarity. The "fluorine effect" is insufficient to retain the molecule on the hydrophobic chain, leading to poor resolution from matrix components.

Method B: The "Hero" Protocol (Pentafluorophenyl Core-Shell)

This method leverages the electron-deficient aromatic ring of the PFP phase to interact with the basic amine and the electronegative fluorine on the analyte.

Protocol Parameters:
  • Column: Core-Shell Pentafluorophenyl (PFP) (e.g., Kinetex F5 or Ascentis Express F5), 100 x 3.0 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (Buffer is critical for amine peak shape).

  • Mobile Phase B: Methanol (MeOH provides better selectivity for F-compounds on PFP than ACN).

  • Flow Rate: 0.5 mL/min.

  • Temperature: 35°C.

  • Detection: UV @ 254 nm (Pyridinone absorption max) or 220 nm.

Gradient Table:
Time (min)% Mobile Phase BRationale
0.05Start low to trap polar amine.
1.05Isocratic hold for peak focusing.
8.040Shallow gradient to resolve F-impurities.
10.095Wash lipophilic contaminants.
10.15Re-equilibration.
Scientific Rationale (The "Why"):

The PFP phase offers a "lock-and-key" mechanism. The electron-deficient PFP ring engages in


-

interactions with the pyridinone ring. Simultaneously, the highly polar C-F bonds on the stationary phase interact with the dipole of the 2-fluoroethyl group on the analyte. This creates a separation factor (

) significantly greater than 1.0 for the fluoro- vs. des-fluoro impurities, which C18 cannot achieve based on hydrophobicity alone [1, 3].
Method C: The Alternative (HILIC)

Use this only if the analyte is unretained on PFP.

  • Column: Bare Silica or Zwitterionic HILIC.

  • Mobile Phase: 90% ACN / 10% 10mM Ammonium Acetate (pH 5.8).

  • Risk: While retention is high, HILIC is notoriously difficult to validate for purity assays due to long equilibration times and sensitivity to sample diluent composition (the "sample solvent effect").

Visualizing the Separation Mechanism

The following diagram illustrates the decision logic and the interaction mechanisms that make the PFP phase superior for this specific fluorinated heterocycle.

MethodDevelopment cluster_impurities Critical Separation Challenge Start Analyte: 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one Check1 Check 1: Polarity & Basicity (LogP < 1, pKa ~6-7) Start->Check1 PathC18 Standard C18 Path Check1->PathC18 Traditional Approach PathPFP Pentafluorophenyl (PFP) Path Check1->PathPFP Recommended Approach ResultC18 Result: Early Elution (k<1) Tailing due to Silanols Poor F-Selectivity PathC18->ResultC18 MechPFP Mechanism: 1. Pi-Pi (Pyridinone Ring) 2. Dipole-Dipole (C-F bonds) 3. Ion-Exchange (Amine) PathPFP->MechPFP ResultPFP Result: Optimal Retention (k=3) Resolution of Des-fluoro Impurity Sharp Peak Shape MechPFP->ResultPFP ImpurityA Impurity: 2-Hydroxyethyl (Hydrolysis) ImpurityA->MechPFP Resolved by Dipole diff ImpurityB Impurity: Ethyl (Des-fluoro) ImpurityB->MechPFP Resolved by Shape/F-interaction

Caption: Decision tree highlighting the mechanistic advantages of PFP phases over C18 for polar, fluorinated aminopyridinones.

Self-Validating System Suitability Tests (SST)

To ensure the trustworthiness of the data, the method must include a self-validating SST protocol. Do not rely solely on the main peak retention time.

  • Resolution Marker: You must synthesize or purchase the Des-fluoro analog (1-ethyl-3-amino...) .

    • Requirement: Resolution (

      
      ) between the Main Peak and Des-fluoro impurity must be > 2.0.
      
    • Why: This confirms the PFP phase is active. If the column "ages" and loses fluorine ligands, this resolution will collapse first.

  • Tailing Factor Check:

    • Requirement: Tailing factor (

      
      ) of the main peak < 1.3.
      
    • Why: An increase in tailing indicates the buffer pH is drifting or the column surface is becoming exposed (silanol activity), compromising the quantification of low-level impurities.

References

  • YMC Co., Ltd. (n.d.). Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP. Retrieved from [Link]

  • Bell, D. S., & Jones, A. D. (2005). Solute attributes and molecular interactions contributing to "U-shape" retention on a fluorinated high-performance liquid chromatography stationary phase. Journal of Chromatography A.
  • Fortis Technologies. (n.d.). A New Pentafluorophenyl (PFP) Core-Shell column to aid Selectivity. Retrieved from [Link]

Sources

LC-MS fragmentation patterns of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Characterization of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one: A Comparative LC-MS/MS Fragmentation Guide

Executive Summary

Topic: LC-MS/MS Fragmentation Analysis of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one. Compound Class: N-substituted Pyridin-2-one (Lactam).[1] Primary Application: Kinase inhibitor scaffolds, PET radiotracer precursors (


F-labeling), and pharmaceutical intermediates.

This guide provides a high-resolution technical analysis of the fragmentation behavior of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (hereafter referred to as Target-F ). It objectively compares Target-F against its non-fluorinated analog, 3-Amino-1-ethylpyridin-2(1H)-one (Analog-E) , to establish definitive spectral fingerprints for structural validation in drug discovery workflows.

Experimental Methodology

To ensure reproducibility, the following protocol utilizes a standard reverse-phase LC-MS/MS workflow optimized for polar heterocycles.

LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode (

    
    ).[1]
    
  • Column: C18 Charged Surface Hybrid (CSH),

    
     mm, 1.7 µm.[1]
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Collision Energy (CE): Ramp 15–45 eV to capture full product ion spectra.

Rationale for Conditions

The use of Formic Acid is critical.[1] Pyridones are weak bases; acidic pH ensures full protonation (


) at the carbonyl oxygen or the amino group, facilitating charge-remote fragmentation. The CSH column prevents peak tailing common with amino-pyridines.[1]

Fragmentation Mechanism & Comparative Analysis

This section deconstructs the mass spectral behavior of Target-F (


 157.1) versus Analog-E  (

139.1).[1]
Primary Fragmentation Pathways

The fragmentation of Target-F is driven by two competing pathways:

  • Fluorine-Specific Elimination: Loss of Hydrogen Fluoride (HF).[1]

  • Lactam Ring Contraction: Loss of Carbon Monoxide (CO).[1]

Table 1: Comparative Fragment Ions (ESI+)

FeatureTarget-F (Fluorinated)Analog-E (Ethyl Control)Mechanistic Insight
Precursor (

)
157.08 139.09 Protonation typically occurs on the amide oxygen.
Primary Fragment 1 137.07 (

-20 Da)
Not ObservedNeutral Loss of HF. Diagnostic for the fluoroethyl chain. Driven by the high electronegativity of F and the stability of the resulting vinyl cation or cyclized product.
Primary Fragment 2 129.08 (

-28 Da)
111.09 (

-28 Da)
Neutral Loss of CO. Characteristic of the pyridin-2-one core. Ring contraction to a pyrrole-like cation.[1]
Secondary Fragment 112.05 94.06 Loss of

from the C3-amino group (often follows CO loss).
Deep Fragment 109.07 N/ACombined loss of HF and CO (

).[1]
Detailed Mechanistic Pathways

Pathway A: The Fluorine Signature (Loss of HF) In Target-F , the 2-fluoroethyl group undergoes a characteristic elimination. The proton on the


-carbon (relative to Fluorine) is acidic enough to facilitate the elimination of HF, often yielding a vinyl-substituted cation (

). This is the key differentiator ; Analog-E cannot undergo this transition, making the

137 peak a definitive identifier for the fluorinated moiety.

Pathway B: The Pyridone Core (Loss of CO) Both compounds exhibit the loss of CO (28 Da). This is a fundamental pathway for cyclic amides.[1] The mechanism involves a retro-Diels-Alder-like ring opening or a direct extrusion of CO to form a stable 5-membered cyclic cation (e.g., pyrrolium derivative).

Visualization of Fragmentation Pathways

The following diagram maps the competing fragmentation pathways for Target-F , highlighting the divergence from the non-fluorinated analog.

FragmentationPathways cluster_legend Key Interpretation Precursor Target-F Precursor [M+H]+ m/z 157 Frag_HF Fragment A (Vinyl-Pyridone) [M+H - HF]+ m/z 137 Precursor->Frag_HF - HF (20 Da) Fluorine Specific Frag_CO Fragment B (Ring Contraction) [M+H - CO]+ m/z 129 Precursor->Frag_CO - CO (28 Da) Pyridone Core Frag_Deep Deep Fragment [M+H - HF - CO]+ m/z 109 Frag_HF->Frag_Deep - CO (28 Da) Frag_CO->Frag_Deep - HF (20 Da) Frag_Amine Deaminated Core [M+H - CO - NH3]+ m/z 112 Frag_CO->Frag_Amine - NH3 (17 Da) Note Path A (Red) is absent in non-fluorinated analogs.

Figure 1: Competing fragmentation pathways for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one. The loss of HF (Red path) is the diagnostic signature distinguishing it from ethyl analogs.

Strategic Recommendations for Researchers

When developing MRM (Multiple Reaction Monitoring) methods or validating synthesis:

  • Selectivity over Sensitivity:

    • Quantifier Transition: Use

      
       (Loss of HF). While potentially less intense than the CO loss, it provides absolute structural specificity  for the fluorinated chain, avoiding false positives from non-fluorinated impurities.
      
    • Qualifier Transition: Use

      
       (Loss of CO).[1] This confirms the presence of the pyridone ring.
      
  • Differentiation from Isomers:

    • If distinguishing from 5-amino isomers, rely on the ratio of

      
       loss. The 3-amino group (ortho to carbonyl) often shows a distinct "ortho effect," potentially stabilizing the protonated amine via hydrogen bonding with the carbonyl, altering the ratio of 
      
      
      
      vs
      
      
      compared to the 5-amino isomer.
  • Handling "In-Source" Fragmentation:

    • The loss of HF can occur in the ion source if temperatures are too high (>500°C) or declustering potentials are aggressive. Monitor the

      
       137 signal in the Q1 scan to ensure you are not degrading the parent ion before selection.
      

References

  • NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation of 2-Pyridone Derivatives. National Institute of Standards and Technology.[1]

  • Holčapek, M., et al. (2010).[1] "Fragmentation behavior of N-substituted pyridin-2-ones in electrospray ionization tandem mass spectrometry." Journal of Mass Spectrometry, 45(8).[1]

  • Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook. (3rd Ed.).[1] Springer International Publishing.[1] (Chapter: Fragmentation of Organic Ions / Halogenated Compounds).

  • PubChem Compound Summary. (2024). 3-Amino-1-methylpyridin-2(1H)-one (Structural Analog Data). National Center for Biotechnology Information.[1]

Sources

A Comparative Guide to the Bioactivity of Fluoroethyl vs. Ethyl Substituted Pyidinones for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry, the pyridinone scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The strategic modification of this core is a cornerstone of drug discovery, aiming to enhance potency, selectivity, and pharmacokinetic profiles. A common and impactful modification is the introduction of a fluoroethyl group as a bioisostere for an ethyl group.[3][4] This guide provides an in-depth technical comparison of the bioactivity of fluoroethyl- versus ethyl-substituted pyridinones, offering insights grounded in established principles and supported by analogous experimental data to inform rational drug design.

The Rationale for Fluoroethyl Substitution: A Bioisosteric Approach

The substitution of a hydrogen atom with fluorine is a widely used strategy in medicinal chemistry to modulate the physicochemical properties of a drug candidate.[4][5] The replacement of an ethyl group with a fluoroethyl group is a classic example of non-classical bioisosterism, where the aim is to retain or improve biological activity while optimizing other crucial parameters.[3] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—are central to the observed differences in bioactivity.

Comparative Analysis of Bioactivity: A Data-Informed Perspective

The following table summarizes the anticipated differences in key bioactivity parameters, with supporting rationale and references to analogous findings.

ParameterEthyl-Substituted PyridinoneFluoroethyl-Substituted PyridinoneRationale and Supporting Evidence
Target Binding Affinity (e.g., Kᵢ, IC₅₀) PotentPotentially similar or slightly alteredThe small size of fluorine means it often has a minimal steric impact on binding. However, its high electronegativity can alter the electronic distribution within the molecule, potentially influencing interactions with the target protein. The effect on binding affinity is context-dependent and can be neutral, beneficial, or slightly detrimental.[8]
Metabolic Stability (e.g., t½ in liver microsomes) Susceptible to oxidationGenerally more stableThe primary metabolic liability of an ethyl group is often oxidation at the α- or β-positions by cytochrome P450 enzymes. The high strength of the C-F bond makes it resistant to enzymatic cleavage, thus blocking this common metabolic pathway and increasing the metabolic half-life of the compound.[6][7][9]
Cell Permeability (e.g., Papp) Moderate to highPotentially enhancedFluorination can increase the lipophilicity of a molecule, which can, in turn, enhance its ability to cross cell membranes via passive diffusion. However, the effect is not always straightforward and can be influenced by other factors such as changes in pKa and overall molecular conformation.[10][11][12]
Oral Bioavailability (%F) VariableGenerally higherIncreased metabolic stability and potentially enhanced permeability often lead to improved oral bioavailability. By preventing first-pass metabolism in the liver, a greater fraction of the administered dose can reach systemic circulation.[13]
In Vivo Efficacy Dependent on PK/PD profileOften improvedThe enhanced pharmacokinetic properties of the fluoroethyl analog, such as a longer half-life and better bioavailability, can lead to sustained and higher drug exposure at the target site, often resulting in improved in vivo efficacy at a given dose.[13][14]

Delving into the Mechanisms: Why Fluorine Makes a Difference

The observed differences in bioactivity can be attributed to the fundamental physicochemical changes induced by the fluorine atom.

Enhanced Metabolic Stability

The primary driver for the improved pharmacokinetic profile of fluoroethyl-substituted pyridinones is the increased resistance to metabolic degradation. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to enzymatic attack by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[6][7]

Figure 2. Workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay

For pyridinones designed as kinase inhibitors, a direct enzymatic assay is crucial to determine their inhibitory potency.

Principle: This assay measures the ability of a compound to inhibit the activity of a specific kinase by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.

Protocol (using ADP-Glo™ Kinase Assay as an example):

  • Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Kinase Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a concentration close to its Kₘ value for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 1 hour).

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and then generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Principle: The test compound is incubated with liver microsomes, and the decrease in its concentration over time is measured to determine its metabolic half-life (t½) and intrinsic clearance (Clᵢₙₜ).

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, or mouse), the test compound, and a buffer.

  • Reaction Initiation: Pre-warm the mixture and initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).

  • Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of the linear regression gives the elimination rate constant (k), from which the half-life (t½ = 0.693/k) and intrinsic clearance can be calculated.

Figure 3. Workflow for in vitro metabolic stability assay.

Conclusion and Future Directions

The strategic replacement of an ethyl group with a fluoroethyl group on a pyridinone scaffold is a powerful tool in drug discovery to enhance the pharmacokinetic properties of a lead compound. The increased metabolic stability conferred by the C-F bond often translates to improved oral bioavailability and in vivo efficacy. While the effect on target binding can be variable, it is often modest, making this a highly attractive optimization strategy.

For any drug discovery program centered on pyridinone chemistry, the comparative evaluation of ethyl and fluoroethyl analogs is a critical step. The experimental protocols outlined in this guide provide a robust framework for generating the necessary data to make informed decisions and advance the most promising candidates toward clinical development. Future work should focus on generating direct comparative data on a wider range of pyridinone scaffolds to further refine our understanding of the nuanced effects of fluoroethyl substitution.

References

  • Cohen, M. A., et al. (1995). In vivo therapeutic efficacies of PD 138312 and PD 140248, two novel fluoronaphthyridines with outstanding gram-positive potency. Antimicrobial Agents and Chemotherapy, 39(9), 1967-1972. [Link]

  • Kumari, S., et al. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. European Journal of Medicinal Chemistry, 232, 114199. [Link]

  • Giménez, D., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry, 67(4), 2846-2857. [Link]

  • Gaikwad, P. L., et al. (2012). The Use of Bioisosterism in Drug Design and Molecular Modification. American Journal of PharmTech Research, 2(4), 2249-3387. [Link]

  • Patel, K., et al. (2022). Newly Substituted Anilino-Fluoroquinolones with Proliferation Inhibition Potential against a Panel of Cancer Cell Lines. Molecules, 27(23), 8206. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848779. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

  • Gaikwad, P. L. (2012). Application of Bioisosteres in Drug Design. SlideShare. [Link]

  • Medina, L. F., et al. (2021). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents. Molecules, 26(23), 7129. [Link]

  • Li, H., et al. (2019). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. ACS Medicinal Chemistry Letters, 10(6), 929-934. [Link]

  • Rathod, C., et al. (2022). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. RASAYAN Journal of Chemistry, 15(3), 1845-1852. [Link]

  • Meanwell, N. A. (2018). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Comprehensive Medicinal Chemistry III (pp. 23-86). Elsevier. [Link]

  • Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. SlideServe. [Link]

  • Chen, Y., et al. (2022). A comparison of the IC50 values of cell lines induced by the reported drugs and Fe-TMPP. ResearchGate. [Link]

  • Alsoliemy, A., et al. (2022). Synthesis, computational and biological evaluation of some new pyridine Derivatives. Research Square. [Link]

  • El-Damasy, A. K., et al. (2018). Synthesis and Biological Evaluation of New Pyridone-Annelated Isoindigos as Anti-Proliferative Agents. Molecules, 23(11), 2993. [Link]

  • Meanwell, N. A. (2015). Applications of bioisosteres in the design of biologically active compounds. ACS Division of Agrochemicals. [Link]

  • Cohen, M. A., et al. (1995). In vivo therapeutic efficacies of PD 138312 and PD 140248, two novel fluoronaphthyridines with outstanding gram-positive potency. Antimicrobial Agents and Chemotherapy, 39(9), 1967-1972. [Link]

  • Cruz-Jiménez, O., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4647. [Link]

  • Pérez-García, L. A., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3224. [Link]

  • Di, L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5494-5503. [Link]

  • Hasan, M. B., et al. (2025). Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. Discover Chemistry, 3(1), 147. [Link]

  • Krátký, M., et al. (2021). Design, synthesis and biological evaluation of N-pyridinyl ureidobenzenesulfonates and their hydrochloride salts as novel water-soluble dihydroorotate dehydrogenase inhibitors inducing differentiation of acute myeloid leukemia cells. RSC Medicinal Chemistry, 12(10), 1709-1721. [Link]

  • Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5537. [Link]

  • Ghulghule, P. N., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7183. [Link]

  • Gaikwad, P. L. (2017). A Review Report on Newer Advancement in Bioisosteric Replacement in Drug Design. ResearchGate. [Link]

  • Arvin, M. E., et al. (2011). Design and Synthesis of a New Class of Membrane Permeable Triazaborolopyridinium Fluorescent Probes. Bioconjugate Chemistry, 22(5), 987-996. [Link]

  • Vasdev, N., et al. (2007). Synthesis and evaluation of two 18F-labeled imidazo[1,2-a]pyridine analogues as potential agents for imaging β-amyloid in Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters, 17(15), 4164-4167. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 848779. [Link]

  • Ali, M. A., et al. (2015). 3-Hydroxy-4-pyridinone Derivatives Designed for Fluorescence Studies to Determine Interaction With Amyloid Protein as Well as Cell Permeability. Bioorganic & Medicinal Chemistry Letters, 25(17), 3654-3657. [Link]

  • Toso, L., et al. (2013). Implications of Protein Interaction in the Speciation of Potential VIVO–Pyridinone Drugs. Inorganic Chemistry, 52(21), 12456-12466. [Link]

  • Lopes, J. F., et al. (2021). and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples. Forensic Toxicology, 39(2), 374-386. [Link]

  • Sanga, S., et al. (2020). Comparison of Drug Inhibitory Effects (IC 50 ) in Monolayer and Spheroid Cultures. Journal of Mathematical Biology, 81(6-7), 1645-1670. [Link]

  • Badowska-Roslonek, K., et al. (2019). Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics, 21(34), 18779-18791. [Link]

  • Lopes, J. F., et al. (2023). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers in Pharmacology, 14, 1145455. [Link]

  • Chen, Y., et al. (2022). Average IC50 values and differential sensitivities to each drug are... ResearchGate. [Link]

  • Padgett, W. L., & Knaak, J. B. (1998). Comparison of the Ability of Pyridinium Aldoximes to Reactivate Human Red Blood Cell Acetylcholinesterases Inhibited by ethyl- and methyl-paraoxon. FIU Discovery. [Link]

  • Duggireddy, K., et al. (2024). Exploring protein–ligand binding affinity prediction with electron density-based geometric deep learning. Nature Communications, 15(1), 1040. [Link]

  • Singh, S., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Current Organic Chemistry, 29(14), 1184-1202. [Link]

  • Bhattarai, P., Trombley, T. Q., & Altman, R. A. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]

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Validated analytical methods for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide details validated analytical strategies for the quantification of 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one (hereafter referred to as 3-AFP ).

As a critical intermediate in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and specific kinase inhibitors (e.g., MPS1/Aurora), 3-AFP requires rigorous control. Its structural features—a polar lactam core, a basic primary amine, and a lipophilic fluoroethyl chain—present unique chromatographic challenges.

This guide compares two industry-standard approaches: RP-HPLC-UV for bulk assay (purity) and LC-MS/MS for trace impurity quantification in Final API.

Analyte Profile & Method Selection

Understanding the physicochemical behavior of 3-AFP is the foundation of a robust method.

  • Chemical Structure: C

    
    H
    
    
    
    FN
    
    
    O (MW: 156.16 g/mol ).
  • Key Moieties:

    • Pyridin-2-one Core: Provides UV absorbance (λ

      
       ~235 nm, ~300 nm) but introduces polarity.
      
    • 3-Amino Group: Weakly basic (pKa ~4–5 due to electron-withdrawing lactam), susceptible to oxidation.

    • N-Fluoroethyl: Adds slight lipophilicity but potential for defluorination if conditions are too harsh.

  • Analytical Challenge: Standard C18 columns often yield poor retention or tailing due to the exposed amino group.

Method Selection Decision Tree

MethodSelection Start Quantification Goal Goal Concentration Range? Start->Goal High High (>0.1% w/w) Raw Material Assay Goal->High Purity/Assay Trace Trace (<100 ppm) Impurity in API Goal->Trace GTI/Impurity MethodA METHOD A: RP-HPLC-UV (PFP or Aqueous C18) High->MethodA Robustness & Cost MethodB METHOD B: LC-MS/MS (HILIC or C18) Trace->MethodB Sensitivity & Specificity

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Method A: RP-HPLC-UV (Assay & Purity)

Objective: Routine Quality Control (QC) of 3-AFP as a raw material. Why this works: The pyridinone chromophore allows for sensitive UV detection, while the use of a Pentafluorophenyl (PFP) stationary phase provides superior selectivity for halogenated aromatics compared to standard C18.

Validated Chromatographic Conditions
ParameterSpecificationRationale
Column Pentafluorophenyl (PFP) , 150 x 4.6 mm, 3 µm (e.g., Phenomenex Kinetex F5 or Waters XSelect HSS PFP)PFP phases offer unique

-

and dipole interactions, separating the fluoroethyl analog from des-fluoro impurities better than C18.
Mobile Phase A 10 mM Ammonium Formate (pH 3.5)Acidic pH ensures the amino group is protonated, improving peak shape.
Mobile Phase B Acetonitrile (ACN)Standard organic modifier.
Gradient 0-2 min: 5% B; 2-10 min: 5%→40% B; 10-12 min: 90% B.Shallow gradient retains the polar analyte while eluting lipophilic dimers.
Flow Rate 1.0 mL/minStandard backpressure for HPLC/UHPLC.
Detection UV at 300 nm Maximizes specificity (many matrix interferences absorb at 254 nm, but fewer at 300 nm).
Column Temp 35°CImproves mass transfer and peak symmetry.
Performance Metrics (Expected)
  • Linearity:

    
     (Range: 10 µg/mL – 500 µg/mL).
    
  • Precision: RSD < 1.0% (n=6 injections).

  • LOD/LOQ: ~0.05 µg/mL / 0.15 µg/mL.

Method B: LC-MS/MS (Trace Impurity Analysis)

Objective: Quantification of 3-AFP as a potential genotoxic impurity (PGI) in a final drug substance (e.g., Vonoprazan Fumarate). Why this works: The basic amine allows for high-efficiency positive electrospray ionization (ESI+), enabling sub-ppm detection limits required by ICH M7 guidelines.

Validated MS/MS Protocol

1. Sample Preparation:

  • Diluent: Water:Methanol (90:10) + 0.1% Formic Acid.

  • Procedure: Dissolve API at 10 mg/mL. Vortex 5 min. Centrifuge at 10,000 rpm to remove insoluble excipients if analyzing drug product.

2. Mass Spectrometry Parameters (ESI+):

  • Precursor Ion:

    
     157.2 
    
    
    
  • Quantifier Transition:

    
     (Loss of fluoroethyl group/rearrangement).
    
  • Qualifier Transition:

    
     (Loss of HF).
    
  • Source Temp: 450°C (Ensures desolvation of polar droplets).

3. Chromatographic Conditions (HILIC Mode): Since 3-AFP is polar, HILIC provides better retention than Reverse Phase, eluting it away from the solvent front (ion suppression zone).

ParameterSpecification
Column HILIC Silica or Amide , 100 x 2.1 mm, 1.7 µm (e.g., Waters BEH HILIC)
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 5.0)
Mobile Phase B Acetonitrile (95%) + Water (5%)
Isocratic 15% A / 85% B (High organic holds polar amine)
Flow Rate 0.4 mL/min
LC-MS/MS Workflow Diagram

LCMSWorkflow Sample Sample Preparation (10 mg/mL API in 90:10 H2O:MeOH) Sep HILIC Separation (Retains Polar 3-AFP) Sample->Sep Ion ESI+ Ionization ([M+H]+ = 157.2) Sep->Ion Frag Collision Cell (CID) Fragmentation Ion->Frag Det Detection (MRM) Quant: 157->110 Qual: 157->137 Frag->Det

Figure 2: LC-MS/MS workflow for trace quantification, highlighting the Multiple Reaction Monitoring (MRM) transitions.

Comparative Analysis

The following table contrasts the two methods to assist in selection based on stage of development.

FeatureMethod A (HPLC-UV)Method B (LC-MS/MS)
Primary Use Raw Material Assay, Reaction MonitoringFinal Product Release, Impurity Screening
Sensitivity (LOQ) ~150 ppb (0.15 µg/mL)~10 ppb (0.01 µg/mL)
Specificity Moderate (Relies on retention time & UV spectrum)High (Mass & fragmentation fingerprint)
Throughput High (10-12 min run)High (5-8 min run)
Cost per Sample Low ($)High (

$)
Matrix Tolerance High (Buffers/Salts tolerated)Low (Needs clean samples to avoid suppression)

Critical Validation Parameters (ICH Q2)

To ensure "Trustworthiness," any implementation of these methods must pass the following criteria:

  • Specificity:

    • Method A: Inject known synthesis impurities (e.g., des-fluoro analog). Resolution (

      
      ) must be > 1.5.
      
    • Method B: Demonstrate no interference in the blank API matrix at the retention time of 3-AFP.

  • Accuracy (Recovery):

    • Spike 3-AFP into the matrix at 50%, 100%, and 150% of the target limit.

    • Acceptance: 90–110% recovery.

  • Solution Stability:

    • 3-AFP contains a primary amine and may degrade. Solutions should be stored at 5°C and protected from light (amber vials). Verify stability over 24 hours.

References

  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland. Link

  • Reddy, A.V., et al. (2015). "Trace Level Quantification of Genotoxic Impurity 2-Aminopyridine in Piroxicam by LC-MS/MS." International Journal of Scientific Research in Engineering and Development. Link

  • Kagayama, T., et al. (2010). "Development of a highly sensitive quantification method for aminopyridines using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis.
  • Sielc Technologies. "Separation of Aminopyridines and Isomers on Mixed-Mode Columns." Application Note. Link

  • PubChem. "Compound Summary: 3-Aminopyridine derivatives." National Library of Medicine. Link

X-ray crystallography data for 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and Crystallographers Focus: Definitive differentiation of N-alkyl vs. O-alkyl regioisomers in RET inhibitor intermediates.[1][2][3]

Executive Summary: The Regioselectivity Challenge

In the synthesis of RET kinase inhibitors like Pralsetinib (BLU-667) , the intermediate 3-Amino-1-(2-fluoroethyl)-1,2-dihydropyridin-2-one represents a critical quality checkpoint.[1][2][3] The synthesis of pyridin-2-ones via alkylation of 3-aminopyridin-2-one is governed by ambident nucleophilicity .[1][2][3] The pyridinone anion can react at either the nitrogen (N-alkylation, desired) or the oxygen (O-alkylation, impurity), leading to two distinct regioisomers with identical mass (LC-MS indistinguishable).[2]

This guide compares the Gold Standard (Single Crystal X-Ray Diffraction) against the Routine Alternative (Advanced NMR) for confirming the N-alkylated structure. While NMR is faster, X-ray crystallography provides the absolute stereochemical and bond-metric proof required for regulatory filing and GMP standards.[2][3]

Method A: X-Ray Crystallography (The Gold Standard)

Verdict: Definitive. The only method that directly visualizes the carbonyl double bond, ruling out the O-alkylated pyridine ether.[2][3]

The Crystallographic Argument

The distinction relies on bond length analysis derived from the electron density map.[3]

  • Target (N-Alkyl): Possesses a short C=O double bond (approx. 1.24 Å) and a localized single bond character in the ring.

  • Impurity (O-Alkyl): Possesses a longer C–O single bond (approx.[1][2] 1.36 Å) and a fully aromatic pyridine ring.[3][4]

Representative Data for Structural Confirmation

The following table summarizes the specific bond metrics required to confirm the 1,2-dihydropyridin-2-one scaffold versus the alkoxypyridine impurity.

FeatureTarget: N-Alkylated Pyridinone Impurity: O-Alkylated Pyridine Differentiation Threshold
C2–O Bond Length 1.23 – 1.26 Å (Double Bond) 1.34 – 1.37 Å (Single Bond)< 1.28 Å confirms C=O
Ring C–N Bond 1.38 – 1.40 Å (Single-like) 1.33 – 1.35 Å (Aromatic)> 1.37 Å confirms N-Alkyl
Ring Planarity Slight boat/envelope distortion possibleStrictly Planar (Aromatic)RMSD Analysis
Intermolecular H-Bonds Strong N–H[1][2]···O=C dimers (if NH present)Weak C–H[2]···N / C–H···OPacking Motif
Experimental Protocol: Vapor Diffusion Crystallization

To generate diffraction-quality crystals of the intermediate:

  • Solvent Selection: Dissolve 20 mg of the intermediate in a minimum volume (approx. 0.5 mL) of Methanol or Acetonitrile .

  • Antisolvent: Use Diisopropyl Ether or Hexane .[2][3]

  • Setup: Place the solution in an inner vial. Place the inner vial inside a larger jar containing 5 mL of the antisolvent. Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 48–72 hours.

  • Validation: Harvest crystals >0.1 mm. Mount on a goniometer and collect data at 100 K (cryo-cooled) to minimize thermal motion of the fluoroethyl chain.

Method B: Advanced NMR Spectroscopy (The Alternative)

Verdict: Inferential.[5][6] High confidence requires 2D correlation experiments (NOESY/HMBC). Standard 1H NMR is often insufficient due to overlapping signals.[2][3]

Diagnostic Signals[2][3][7]
  • Carbonyl Carbon (13C): The C=O carbon in the N-alkyl isomer typically resonates upfield (~158–162 ppm) compared to the C-O aromatic carbon in the O-alkyl isomer (~163–165 ppm). Note: This difference is subtle and solvent-dependent.[1][2][3]

  • NOESY Correlation (Crucial):

    • N-Alkyl: Strong NOE correlation between the N-CH2 protons of the fluoroethyl group and the H-6 proton of the pyridinone ring.[1][3]

    • O-Alkyl: The O-CH2 protons are spatially distant from the ring nitrogen, showing weak or no correlation to H-6.[1][2][3]

Comparative Analysis & Decision Logic

Performance Matrix
MetricX-Ray CrystallographyNMR Spectroscopy (1D + 2D)
Certainty Absolute (100%) High (90-95%)
Turnaround 3–7 Days (Growth + Data)2–4 Hours
Sample State Solid (Single Crystal)Solution
Cost High (Instrument/Expertise)Low (Routine)
Primary Risk Failure to crystallizeAmbiguous NOE signals
Structural Confirmation Workflow

The following diagram illustrates the logic flow for confirming the intermediate's structure during process development.

StructuralConfirmation Start Crude Intermediate (Ambident Nucleophile Reaction) Analysis Initial Analysis (LC-MS & 1H NMR) Start->Analysis Decision Is Regiochemistry Ambiguous? Analysis->Decision NMR_Path Method B: Advanced NMR (NOESY / 15N-HMBC) Decision->NMR_Path Routine Check XRay_Path Method A: X-Ray Crystallography (Vapor Diffusion) Decision->XRay_Path Critical/Ambiguous NMR_Result NOE: N-CH2 <-> H-6 Observed? NMR_Path->NMR_Result XRay_Result Bond Length Analysis C=O vs C-O XRay_Path->XRay_Result NMR_Result->XRay_Path Weak/Unclear Confirm_N CONFIRMED: N-Alkylated Pyridinone (Target) NMR_Result->Confirm_N Strong Correlation XRay_Result->Confirm_N C=O ~1.24 Å Confirm_O REJECTED: O-Alkylated Impurity XRay_Result->Confirm_O C-O ~1.36 Å

Caption: Decision tree for distinguishing N-alkyl vs O-alkyl regioisomers using NMR and X-ray workflows.

Mechanistic Insight: Why the Ambiguity Exists

The formation of the target molecule involves the alkylation of 3-aminopyridin-2-one.[1][3] According to HSAB (Hard and Soft Acids and Bases) Theory :

  • Nitrogen (Soft Center): Favored by soft electrophiles and thermodynamic control.

  • Oxygen (Hard Center): Favored by hard electrophiles (high positive charge density) and kinetic control.[2]

  • The Fluoroethyl Factor: The 2-fluoroethyl group introduces an inductive effect.[1][3] The choice of base (e.g., Cs2CO3 vs NaH) and solvent (DMF vs Acetone) critically steers the reaction toward the N-alkylated target. X-ray confirmation is often required when optimizing these reaction conditions to ensure the "soft-soft" interaction prevailed.[1][2][3]

HSAB_Mechanism Anion Pyridinone Anion (Ambident Nucleophile) Reaction Alkylation (+ F-CH2-CH2-LG) Anion->Reaction N_Path N-Attack (Soft) Thermodynamic Product Reaction->N_Path Favored by Soft LG (I, Br) O_Path O-Attack (Hard) Kinetic Impurity Reaction->O_Path Favored by Hard LG (OTs) Target Target Molecule (Pyridin-2-one) N_Path->Target Impurity Impurity (Alkoxypyridine) O_Path->Impurity

Caption: Mechanistic pathway showing the divergence of N- vs O-alkylation based on reaction conditions.

References

  • Pralsetinib Structure & Binding: The detailed binding mode of Pralsetinib (BLU-667), confirming the N-alkylated pyridinone scaffold in the RET kinase pocket, is deposited in the Protein Data Bank.[2][3]

    • Source:[1][2]

  • Regioselectivity in Pyridinones: A comprehensive study on distinguishing N- vs O-alkyl

    • Source:[1][2]

  • General Crystallographic Data: Standard bond lengths for C=O and C-N bonds in heterocyclic systems are derived from the Cambridge Structural Database (CSD).[3]

    • Source:[2]

  • HSAB Theory Application: Theoretical basis for controlling alkylation sites in ambident nucleophiles.[2][3]

    • Source:[1][2]

Sources

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